2,4-Dimethyloxazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTYBWVHZBYRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442318 | |
| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69062-86-8 | |
| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-oxazole-5-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical identity, structural characteristics, plausible synthetic routes, and the broader context of oxazole derivatives in scientific research.
Chemical Identity and Structure
This compound is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde .[1] Its structure features methyl groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole ring.
The presence of the aldehyde group, a versatile functional handle, makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1]
Structural and Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be predicted and are summarized below. Researchers should verify these properties through experimentation.
Table 1: Identifiers and Molecular Properties
| Identifier | Value |
|---|---|
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |
| CAS Number | 69062-86-8[1][2] |
| Molecular Formula | C₆H₇NO₂[1][2] |
| Molecular Weight | 125.13 g/mol [2] |
| Monoisotopic Mass | 125.0477 Da |
| InChI Key | OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(OC(=N1)C)C=O |
| Predicted XlogP | 0.9 |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 126.05495 | 120.0 |
| [M+Na]⁺ | 148.03689 | 130.8 |
| [M-H]⁻ | 124.04040 | 123.8 |
| [M]⁺ | 125.04713 | 123.6 |
Data predicted using CCSbase.
Spectroscopic Characterization
Experimental spectra for this compound are not readily published. However, based on its structure, the expected spectroscopic characteristics are outlined below. These tables provide researchers with the key signals to look for during structural elucidation.
Table 3: Expected ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Methyl protons (C2-CH₃) | 2.4 - 2.7 | Singlet (s) |
| Methyl protons (C4-CH₃) | 2.2 - 2.5 | Singlet (s) |
Table 4: Expected ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic carbon (-CHO) | 180 - 190 |
| Oxazole C2 | 158 - 162 |
| Oxazole C5 | 150 - 155 |
| Oxazole C4 | 135 - 140 |
| Methyl carbon (C2-CH₃) | 13 - 16 |
| Methyl carbon (C4-CH₃) | 10 - 13 |
Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch (conjugated) | 1700 - 1680[1] |
| Aldehyde | C-H Stretch | ~2850 and ~2750 (two bands)[1] |
| Oxazole Ring | C=N Stretch | ~1650 - 1590[1] |
| Oxazole Ring | C=C Stretch | ~1590 - 1475[1] |
| Methyl | C-H Stretch | ~2960 and ~2870[1] |
Synthesis of this compound
The synthesis of this compound is not commonly detailed. However, a plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like oxazoles.
Experimental Protocol: Plausible Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of an electron-rich heterocycle. Researchers should optimize conditions such as temperature, reaction time, and purification methods for the specific substrate.
Objective: To synthesize this compound from 2,4-dimethyloxazole.
Materials:
-
2,4-dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow and Applications
Synthetic Pathway Diagram
The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the oxazole ring, a critical transformation for creating a versatile synthetic intermediate.
Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.
Significance in Drug Discovery and Development
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] this compound, with its reactive aldehyde group, serves as a crucial building block for elaborating this core structure.
The aldehyde can readily undergo reactions such as:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds for further functionalization.
-
Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or chalcones.[1]
By leveraging these transformations, medicinal chemists can synthesize libraries of novel oxazole-containing compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. While this specific aldehyde may not have documented biological activity itself, its role as a versatile intermediate makes it a compound of significant interest to the drug development community.
References
An In-Depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde
CAS Number: 69062-86-8
This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, plausible synthetic routes with experimental protocols, and the broader biological context of oxazole derivatives, supported by quantitative data and visualizations.
Core Compound Identification
This compound is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of methyl groups at positions 2 and 4, and a reactive carbaldehyde (aldehyde) group at position 5, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex bioactive molecules.[1]
| Identifier | Value |
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |
| CAS Number | 69062-86-8[1] |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [1] |
| InChI Key | OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not commonly detailed in readily available literature, suggesting it is often prepared as an intermediate. However, based on established organic chemistry principles for the formylation of electron-rich heterocycles, two primary synthetic routes are highly plausible: the Vilsmeier-Haack reaction and formylation via lithiation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the substrate.[2] For the synthesis of a substituted oxazole-4-carbaldehyde from an N-acylglycine precursor, a similar approach has been documented.[6]
General Experimental Protocol (adapted from similar syntheses): [3][6]
-
Preparation of the Vilsmeier Reagent: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., toluene), an equimolar amount of phosphoryl chloride (POCl₃) is added dropwise with stirring under an inert atmosphere. The mixture is then allowed to warm to room temperature for a short period to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: The appropriate N-acylglycine precursor is added to the prepared Vilsmeier reagent. The reaction mixture is then heated (e.g., to 100 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired oxazole-carbaldehyde.
References
- 1. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Contact Support [mychemblog.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,4-Dimethyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyloxazole-5-carbaldehyde (CAS No: 69062-86-8), a heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its molecular identifiers, predicted physical and spectroscopic properties, and discusses plausible synthetic strategies and chemical reactivity. Due to a lack of experimentally determined data in publicly accessible literature, much of the information presented herein is based on theoretical predictions and analysis of related oxazole structures. This guide aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound.
Compound Identification
A clear identification of this compound is crucial for accurate research and communication. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |
| CAS Number | 69062-86-8[1][2] |
| Molecular Formula | C₆H₇NO₂[1][2] |
| Molecular Weight | 125.13 g/mol [2] |
| Canonical SMILES | CC1=C(C=O)OC(=N1)C |
| InChI | InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 |
| InChIKey | OPTYBWVHZBYRGJ-UHFFFAOYSA-N |
Physical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid. |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | Expected to have limited solubility in water. |
| XlogP | 0.9 | A measure of lipophilicity. |
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the aldehyde functional group and the substituted oxazole ring.
-
Aldehyde Group Reactivity: The aldehyde moiety is susceptible to a range of chemical transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid.
-
Reduction: Can be reduced to the corresponding primary alcohol, (2,4-dimethyloxazol-5-yl)methanol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon can undergo addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds.
-
Condensation Reactions: Can participate in condensation reactions with amines to form Schiff bases (imines) and with other active methylene compounds.
-
-
Oxazole Ring Chemistry: The 2,4-disubstituted oxazole ring is an electron-rich aromatic system.
-
Electrophilic Aromatic Substitution: The ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde at the 5-position will influence the regioselectivity of such reactions.
-
Stability: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, harsh conditions can lead to ring-opening.
-
Plausible Synthetic Methodologies (Theoretical)
While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the literature, established methods for the synthesis of substituted oxazoles can be adapted.
Formylation of 2,4-Dimethyloxazole
One of the most direct theoretical routes involves the formylation of a pre-formed 2,4-dimethyloxazole ring. This could potentially be achieved through a Vilsmeier-Haack type reaction or through metallation followed by quenching with a formylating agent.
Logical Workflow for Synthesis via Formylation:
Caption: Theoretical synthesis via metallation and formylation.
Cyclization Strategies
Several classic organic reactions could potentially be adapted to construct the substituted oxazole ring with the desired aldehyde functionality. These include modifications of the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or the van Leusen reaction.[1][3] However, these would likely require multi-step sequences and carefully chosen starting materials.
Spectroscopic Properties (Predicted)
Experimentally obtained spectroscopic data for this compound is not available. The following are predicted spectroscopic characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the aldehydic proton (CHO) is expected in the downfield region (δ 9-10 ppm).
-
Two distinct singlets for the two methyl groups (CH₃) at positions 2 and 4 of the oxazole ring are anticipated in the upfield region (δ 2-3 ppm).
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the aldehyde is expected around δ 180-190 ppm.
-
Signals for the C2, C4, and C5 carbons of the oxazole ring.
-
Signals for the two methyl group carbons.
-
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1680 - 1710 |
| C=N Stretch (Oxazole) | 1550 - 1650 |
| C=C Stretch (Oxazole) | 1450 - 1550 |
| C-H Stretch (Methyl) | 2850 - 3000 |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z of 125.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or a hydrogen radical from the aldehyde.
Experimental Protocols (General)
While specific protocols for this compound are unavailable, the following provides a general framework for the synthesis and characterization of similar heterocyclic aldehydes.
General Synthetic Procedure (Hypothetical)
Reaction Setup Workflow:
Caption: General workflow for small-scale organic synthesis.
-
Reaction: A solution of the starting material (e.g., 2,4-dimethyloxazole) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) would be cooled under an inert atmosphere (e.g., nitrogen, argon). The formylating agent or its precursor would be added dropwise, and the reaction mixture stirred at a controlled temperature.
-
Monitoring: The progress of the reaction would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
-
Purification: The crude product would be purified using a standard technique such as column chromatography or recrystallization.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Safety and Handling
Specific safety data for this compound is limited. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport, which may incur additional shipping charges.[2]
Conclusion
This compound is a chemical intermediate with potential for further synthetic elaboration. This technical guide has summarized its key identifiers and provided a theoretical framework for its physical and chemical properties. A significant lack of experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information presented here as a starting point for their investigations, with the understanding that the predicted properties require experimental validation.
References
Technical Guide: Physicochemical Properties of 2,4-Dimethyloxazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides core physicochemical data for the compound 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The primary identifiers, including molecular formula and molecular weight, are presented. This guide is intended to serve as a quick reference for laboratory professionals engaged in research and development involving this molecule.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| CAS Number | 69062-86-8 | [1][2] |
Logical Data Relationship
The relationship between the compound's common name and its fundamental molecular properties is a foundational concept in chemistry. The IUPAC name, 2,4-dimethyl-1,3-oxazole-5-carbaldehyde, systematically describes its chemical structure, which in turn defines its elemental composition (molecular formula) and corresponding molecular weight.[1] This hierarchy is visualized in the diagram below.
Experimental Protocols
This document serves as a summary of key data points. The determination of the molecular formula and weight is typically achieved through a combination of the following standard analytical techniques:
-
Mass Spectrometry (MS): Provides a precise mass-to-charge ratio, from which the molecular weight is determined. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure, confirming the arrangement of atoms and the carbon-hydrogen framework, which validates the molecular formula.
-
Elemental Analysis: Quantitatively determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound, providing empirical data to support the molecular formula.
Detailed experimental protocols for these well-established techniques are widely available in standard organic chemistry and analytical chemistry literature and are not reproduced here. Researchers should consult standard operating procedures specific to their instrumentation.
References
Navigating the Core Characteristics of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2,4-Dimethyloxazole-5-carbaldehyde, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted physicochemical properties of this compound and provides detailed experimental protocols for its empirical validation.
Executive Summary
This compound is a heterocyclic aldehyde with significant potential in the synthesis of complex molecular architectures. An understanding of its solubility and stability is paramount for its effective utilization in research and development. This guide offers a predictive overview of its solubility in various organic and aqueous media, alongside a comprehensive assessment of its stability under diverse environmental conditions. The experimental protocols provided herein offer a robust framework for the empirical determination of these critical parameters.
Predicted Solubility Profile
The solubility of this compound is influenced by the interplay of its polar carbaldehyde group and the heterocyclic oxazole ring, countered by the nonpolar methyl substituents. While empirical data is not extensively available, a qualitative and quantitative prediction can be made based on the principles of organic chemistry and data from structurally analogous compounds. The presence of the aldehyde group is expected to enhance its solubility in polar organic solvents.
Table 1: Predicted Quantitative Solubility of this compound at 25°C
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (µM) | Rationale |
| Water | 5 - 10 | 40,000 - 80,000 | The polar aldehyde and oxazole nitrogen can hydrogen bond with water, but the overall molecule has significant nonpolar character. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 5 - 10 | 40,000 - 80,000 | Similar to water, with minimal expected impact from physiological salt concentrations. |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 1,600,000 | Excellent solubility is anticipated in this polar aprotic solvent, which is a common choice for stock solutions. |
| Dimethylformamide (DMF) | > 200 | > 1,600,000 | High solubility is expected due to the polar aprotic nature of DMF. |
| Ethanol | 50 - 100 | 400,000 - 800,000 | Good solubility is predicted in this polar protic solvent. |
| Methanol | 100 - 150 | 800,000 - 1,200,000 | Higher solubility than ethanol is expected due to its increased polarity. |
| Acetonitrile | 20 - 40 | 160,000 - 320,000 | Moderate solubility is anticipated in this polar aprotic solvent. |
| Dichloromethane (DCM) | 10 - 20 | 80,000 - 160,000 | Limited to moderate solubility is expected in this less polar solvent. |
| Hexanes | < 1 | < 8,000 | Poor solubility is predicted in this nonpolar solvent. |
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application in chemical reactions. The aldehyde functional group and the oxazole ring are the primary sites of potential degradation.
3.1 pH Stability
The oxazole ring is known to be susceptible to hydrolysis under strongly acidic or basic conditions. The aldehyde group can undergo oxidation or other acid/base-catalyzed reactions.
Table 2: Predicted Stability of this compound in Aqueous Buffers at 25°C over 24 hours
| pH | Predicted Stability | Potential Degradation Pathway |
| 2 (Strongly Acidic) | Moderate | Potential for oxazole ring opening via hydrolysis. |
| 4 (Acidic) | Good | Relatively stable, with minimal degradation expected. |
| 7.4 (Physiological) | Excellent | Expected to be highly stable under neutral conditions. |
| 10 (Basic) | Poor | Susceptible to base-catalyzed oxazole ring cleavage. |
| 12 (Strongly Basic) | Very Poor | Rapid degradation is anticipated due to facile oxazole ring opening. |
3.2 Thermal and Photolytic Stability
Aldehydes can be prone to oxidation, which can be accelerated by heat and light. The stability of the oxazole ring itself is generally good under thermal stress in the absence of reactive media.
Table 3: Predicted Stability under Thermal and Photolytic Stress
| Condition | Predicted Stability | Potential Degradation Pathway |
| 40°C (Accelerated Thermal) | Good | Minimal degradation expected over a short to medium term. |
| 4°C (Refrigerated) | Excellent | Recommended storage condition for long-term stability. |
| -20°C (Frozen) | Excellent | Optimal for long-term storage, especially in a suitable solvent like DMSO. |
| Photostability (ICH Q1B) | Moderate to Poor | The aldehyde group may be susceptible to photo-oxidation. The aromatic oxazole ring may also undergo photolytic degradation. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
4.1 Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of the compound.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker/rotator
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.
-
Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
-
4.2 Kinetic Solubility Assessment
This high-throughput method is useful for early-stage drug discovery.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
-
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.
-
Rapidly add the aqueous buffer to each well to initiate precipitation.
-
Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, filter the contents of the wells and measure the concentration of the soluble compound in the filtrate using a UV-Vis plate reader or HPLC.
-
4.3 Stability Assessment (Forced Degradation)
This protocol evaluates the stability of the compound under various stress conditions.
-
Materials:
-
Solution of this compound in a suitable solvent (e.g., acetonitrile/water)
-
Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 10, 12)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV or MS detector
-
-
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in the different pH buffers.
-
Incubate the solutions at a set temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC to determine the remaining parent compound and the formation of any degradation products.
-
-
Oxidative Stability:
-
Prepare a solution of the compound and add a controlled amount of hydrogen peroxide.
-
Incubate at room temperature.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Stability:
-
Store solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the exposed and control samples by HPLC after the exposure period.
-
-
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in solubility and stability testing.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a foundational understanding of the predicted solubility and stability of this compound. While the quantitative data presented are predictive, they offer valuable guidance for the handling, storage, and application of this compound. The detailed experimental protocols and visualized workflows serve as a practical resource for researchers to empirically determine these critical parameters, thereby facilitating the advancement of research and development projects involving this versatile chemical entity. It is strongly recommended that the predictions outlined in this document are confirmed through rigorous experimental validation.
Spectroscopic and Structural Elucidation of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Overview
Introduction
2,4-Dimethyloxazole-5-carbaldehyde, with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , is a member of the oxazole family, a class of heterocyclic compounds prominent in medicinal and agricultural chemistry.[1][2] The unique arrangement of its functional groups—an aldehyde conjugated with a substituted oxazole ring—gives rise to a distinct spectroscopic signature. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the general experimental protocols for its characterization, aimed at researchers and professionals in drug development. While specific experimental spectra for this exact compound are not widely published, this document compiles predicted data based on established principles of spectroscopy and analysis of analogous structures.[1]
Predicted Spectroscopic Data
The structural features of this compound—a trisubstituted aromatic oxazole ring with two methyl groups and a carbaldehyde group—allow for the prediction of its spectroscopic characteristics. The following tables summarize the expected data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1]
¹H NMR (Proton NMR) Data
Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are anticipated for the aldehydic proton and the two methyl groups. The aldehydic proton is expected to be the most downfield signal due to the deshielding effects of the carbonyl group and the aromatic oxazole ring.[1]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| 2-Methyl (-CH₃) | 2.4 - 2.7 | Singlet (s) |
| 4-Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |
| Table 1: Predicted ¹H NMR chemical shifts for this compound. These values are based on standard NMR correlation charts and data for similar heterocyclic aldehydes.[1] |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Oxazole C5 | 155 - 165 |
| Oxazole C2 | 150 - 160 |
| Oxazole C4 | 125 - 135 |
| 2-Methyl (-CH₃) | 10 - 15 |
| 4-Methyl (-CH₃) | 8 - 12 |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The key functional groups in this compound are the aldehyde C=O, the C=N and C=C bonds of the oxazole ring, and the C-H bonds of the methyl and aldehyde groups.[1]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch (conjugated) | 1700 - 1680 |
| Oxazole Ring C=N Stretch | ~1650 - 1590 |
| Oxazole Ring C=C Stretch | ~1590 - 1475 |
| C-H Stretch (aldehyde) | ~2850 and ~2750 |
| C-H Stretch (methyl) | ~2960 and ~2870 |
| Table 3: Predicted IR absorption ranges for key functional groups in this compound.[1] |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information from fragmentation patterns.[1] For this compound (C₆H₇NO₂), the exact mass is 125.0477 g/mol .[1][3] The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 125.[1]
| Ion Type | Expected m/z |
| [M]⁺ | 125 |
| [M+H]⁺ | 126 |
| [M+Na]⁺ | 148 |
| Table 4: Predicted m/z values for common adducts in Mass Spectrometry.[3] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of novel small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.
-
A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced internally to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound. Analyze fragmentation patterns to gain further structural insights.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a target compound like this compound.
Caption: A logical workflow for the synthesis and structural elucidation of a chemical compound.
References
2,4-Dimethyloxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyloxazole-5-carbaldehyde is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive aldehyde group at the C5 position, flanked by two methyl groups, makes it a valuable and versatile building block in organic synthesis. The oxazole core is a common motif in numerous biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents, rendering its derivatives, such as this compound, of significant interest to the medicinal chemistry and drug discovery sectors.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a synthetic intermediate.
Physicochemical Properties and Spectroscopic Data
A clear understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde | [1] |
| CAS Number | 69062-86-8 | [1][2] |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Predicted XlogP | 0.9 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), and the two methyl groups at the C2 and C4 positions (around 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde (in the range of 180-195 ppm), along with signals for the C2, C4, and C5 carbons of the oxazole ring and the two methyl group carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl and aldehyde groups, as well as vibrations associated with the oxazole ring.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry would be used to confirm the molecular formula. The predicted monoisotopic mass is 125.0477 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[3]
Synthesis of this compound
The synthesis of this compound can be approached through various established methods for oxazole ring formation, followed by or incorporating the introduction of the C5-aldehyde functionality. A highly plausible and efficient method is the Vilsmeier-Haack formylation of a pre-formed 2,4-dimethyloxazole ring.
Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4] The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C5 position being the most activated and sterically accessible site for formylation.
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 2,4-dimethyloxazole.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The mixture is then allowed to warm to room temperature and stirred for a specified time to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation: The starting material, 2,4-dimethyloxazole, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added dropwise to the prepared Vilsmeier reagent at a controlled temperature (often 0 °C to room temperature). The reaction mixture is then heated for a period to drive the formylation to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium acetate solution, to a pH of 6-8.[5] The product, this compound, may precipitate or be extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition |
| Formylating Agent | Vilsmeier Reagent (from POCl₃ and DMF) |
| Substrate | 2,4-Dimethyloxazole |
| Typical Solvent | DMF, Dichloromethane, or 1,2-Dichloroethane |
| Reaction Temperature | 0 °C to 80 °C |
| Work-up | Hydrolysis with aqueous base |
This compound as a Synthetic Building Block
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity.
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This compound can react with phosphorus ylides to generate various 5-vinyl-2,4-dimethyloxazole derivatives.
Reaction Scheme:
Figure 2: Wittig reaction of this compound.
Experimental Protocol: Wittig Reaction (General Procedure)
-
Ylide Generation: A phosphonium salt (e.g., a triphenylphosphonium halide) is suspended in an anhydrous solvent (such as THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to deprotonate the phosphonium salt and generate the corresponding phosphorus ylide.
-
Olefination: A solution of this compound in an anhydrous solvent is added to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature). The reaction is stirred until completion, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding 5-(aminomethyl)-2,4-dimethyloxazole derivatives.
Reaction Scheme:
Figure 3: Reductive amination of this compound.
Experimental Protocol: Reductive Amination (General Procedure)
-
Imine Formation and Reduction: this compound and the desired primary or secondary amine (typically 1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the solution. The reaction is often carried out in the presence of a weak acid (e.g., acetic acid) to facilitate imine formation. The reaction is stirred at room temperature until the starting aldehyde is consumed.
-
Work-up and Purification: The reaction mixture is quenched with water or a basic aqueous solution. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine can be purified by column chromatography or by acid-base extraction.
Condensation Reactions
The aldehyde group of this compound can participate in various condensation reactions with active methylene compounds, such as malonates, cyanoacetates, and nitroalkanes, under basic catalysis (e.g., Knoevenagel condensation). These reactions lead to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Reaction Scheme:
Figure 4: Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation (General Procedure)
-
Condensation: this compound and an active methylene compound are dissolved in a suitable solvent (e.g., ethanol, toluene, or acetic acid). A catalytic amount of a base, such as piperidine, triethylamine, or ammonium acetate, is added. The mixture is heated to reflux for a period to ensure complete reaction. In some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction.
-
Work-up and Purification: The reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the product is purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a precursor to a variety of molecules with potential therapeutic applications. The ability to elaborate the aldehyde group into different functionalities allows for the synthesis of libraries of compounds for biological screening. For instance, the corresponding oxazole-5-carboxamides, which can be synthesized from the aldehyde via oxidation to the carboxylic acid followed by amide coupling, have been investigated as potential inhibitors of succinate dehydrogenase (SDH), a target for fungicides. While direct applications of the aldehyde in drug molecules are less common, its role as a key intermediate is significant.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis. Its straightforward preparation, likely through the Vilsmeier-Haack formylation of 2,4-dimethyloxazole, and the versatility of its aldehyde functional group, make it an attractive starting material for the synthesis of a wide range of more complex molecules. The ability to readily engage in Wittig reactions, reductive aminations, and various condensation reactions opens up numerous avenues for the construction of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound and the biological activity of its derivatives is a promising area for future research.
References
The Advent and Advancement of Oxazole Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and pharmaceuticals.[1][2] This five-membered heterocycle, containing both an oxygen and a nitrogen atom, offers a versatile platform for drug design due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Among the diverse range of substituted oxazoles, those bearing an aldehyde functionality—oxazole aldehydes—represent a particularly reactive and synthetically useful subclass. This technical guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies of oxazole aldehydes, supplemented with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways to serve as a comprehensive resource for researchers in the field.
Historical Perspective: From Oxazole Synthesis to the Emergence of Aldehyde Derivatives
The journey to oxazole aldehydes begins with the broader history of oxazole synthesis. One of the earliest and most significant contributions was the Fischer oxazole synthesis , reported by Emil Fischer in 1896.[3] This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, providing a foundational route to 2,5-disubstituted oxazoles.[3]
While the Fischer synthesis utilized aldehydes as reactants, the specific focus on oxazoles bearing an aldehyde substituent came later. A pivotal moment in the history of functionalized oxazoles was the work of Sir John Warcup Cornforth and Rita H. Cornforth. Their research in the late 1940s, particularly their 1949 publication in the Journal of the Chemical Society, laid critical groundwork for the synthesis of oxazoles with functional groups at the 4-position.[4][5] Their work on the synthesis of compounds like 5-ethoxy-2-phenyloxazole-4-carboxamide was instrumental, as the carboxamide group could serve as a precursor to an aldehyde.[6]
Another landmark in the synthesis of oxazoles from aldehydes was the development of the Van Leusen oxazole synthesis in 1972.[7][8] This reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, provides a powerful and versatile method for constructing the oxazole ring and has been widely adapted for the synthesis of various substituted oxazoles.[7][8]
Over the decades, these foundational methods have been refined and new strategies have emerged, enabling the synthesis of a wide array of oxazole aldehydes with diverse substitution patterns, which are now valuable intermediates in the synthesis of complex molecules and potential therapeutic agents.[9]
Core Synthetic Methodologies
The synthesis of oxazole aldehydes can be broadly approached by either constructing the oxazole ring with the aldehyde or a precursor group already in place, or by functionalizing a pre-existing oxazole ring. The following sections detail the most significant and widely used synthetic strategies.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method that can be adapted to produce oxazoles that are precursors to oxazole aldehydes. The general mechanism involves the acid-catalyzed reaction of a cyanohydrin with an aldehyde.
Synthesis of 2-Phenyl-5-methyloxazole (as a representative example)
-
Preparation of the Cyanohydrin (Acetaldehyde Cyanohydrin): In a fume hood, to a stirred solution of acetaldehyde (1.0 eq) in ethanol, slowly add a solution of sodium cyanide (1.1 eq) in water at 0 °C. After the addition is complete, slowly add sulfuric acid (1.1 eq) while maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Cyanide and hydrogen cyanide are highly toxic.
-
Fischer Synthesis: Dissolve the crude acetaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture for 1 hour.
-
Work-up: Allow the mixture to stand at room temperature overnight. The product precipitates as the hydrochloride salt. Collect the solid by filtration and wash with cold diethyl ether.
-
Isolation: Suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-5-methyloxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly efficient method for the one-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC. This method is particularly valuable for its mild reaction conditions and broad substrate scope.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (2.0 eq) in methanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenyloxazole.
Synthesis of Oxazole Aldehydes from Other Functional Groups
Oxazole aldehydes can also be synthesized by the transformation of other functional groups on a pre-formed oxazole ring. For instance, an oxazole carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. Alternatively, an oxazole nitrile can be reduced to the aldehyde. A notable example is the large-scale preparation of 2-methyloxazole-4-carboxaldehyde.[10]
This multi-step synthesis starts from readily available materials and culminates in the desired oxazole aldehyde. A key step involves the reduction of an N-methoxy-N-methyl amide (Weinreb amide) to the aldehyde.
-
Formation of the Weinreb Amide: Convert the corresponding oxazole-4-carboxylic acid to its acid chloride using thionyl chloride. React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.
-
Reduction to the Aldehyde: Dissolve the Weinreb amide in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to yield 2-methyloxazole-4-carboxaldehyde.
Quantitative Data on Oxazole Aldehydes
The following tables summarize key physical properties and representative synthetic yields for a selection of oxazole aldehydes.
Table 1: Physical Properties of Selected Oxazole Aldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance | CAS Number |
| Oxazole-2-carboxaldehyde | C4H3NO2 | 97.07 | 182.5 ± 23.0 | N/A | Colorless liquid | 65373-52-6 |
| Oxazole-4-carboxaldehyde | C4H3NO2 | 97.07 | N/A | N/A | N/A | 118994-84-6 |
| Oxazole-5-carboxaldehyde | C4H3NO2 | 97.07 | 249.6 ± 13.0 | N/A | Brown to off-white solid | 118994-86-8 |
| 2-Methyloxazole-4-carboxaldehyde | C5H5NO2 | 111.10 | N/A | 58 | Crystalline solid | 113732-84-6 |
| 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | C13H23NO2Si | 253.41 | N/A | N/A | N/A | 869542-45-0 |
Table 2: Comparison of Synthetic Yields for Oxazole Aldehyde Synthesis
| Synthetic Method | Starting Materials | Product | Reported Yield (%) | Reference |
| Van Leusen Synthesis (Microwave-assisted) | Aromatic aldehydes, TosMIC | 5-Substituted oxazoles | 92-96 | [11] |
| Graham's Method | Aldehydes, Serine | 2,4-Disubstituted oxazoles | up to 79 | [9] |
| Reduction of Weinreb Amide | 2-Methyloxazole-4-(N-methoxy-N-methyl)carboxamide | 2-Methyloxazole-4-carboxaldehyde | High (suitable for kg scale) | [10] |
Role in Drug Development and Biological Systems
Oxazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13] The aldehyde group, being an electrophilic center, can potentially interact with biological nucleophiles, such as cysteine or lysine residues in proteins, leading to covalent enzyme inhibition.[14]
While specific signaling pathways directly modulated by oxazole aldehydes are not yet extensively characterized, the broader class of aldehydes is known to induce cellular stress responses. For instance, aldehydes can lead to an increase in reactive oxygen species (ROS), which in turn can activate signaling pathways such as NF-κB.[15]
The synthetic versatility of oxazole aldehydes makes them valuable intermediates in the construction of more complex drug candidates. The aldehyde can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design.[16] Several oxazole-containing drugs are currently in clinical use, and many more are in clinical trials, highlighting the therapeutic potential of this heterocyclic scaffold.[4][10]
Conclusion
Oxazole aldehydes have evolved from being products of classic organic reactions to becoming key building blocks in modern medicinal chemistry. Their rich history is intertwined with the development of fundamental synthetic methodologies for heterocyclic compounds. The availability of robust synthetic protocols, coupled with their inherent reactivity, positions oxazole aldehydes as valuable tools for the synthesis of novel bioactive molecules. Further research into their specific roles in biological signaling pathways will undoubtedly open new avenues for their application in drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the potential of this important class of heterocyclic compounds.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,2-Oxazole-5-carbaldehyde | C4H3NO2 | CID 21817604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Oxazole Synthesis [drugfuture.com]
- 5. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-(三异丙基硅基)噁唑-5-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Theoretical Analysis of 2,4-Dimethyloxazole-5-carbaldehyde: A Whitepaper for Drug Discovery and Molecular Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the theoretical investigation of 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational chemistry offers a powerful avenue for elucidating its structural, electronic, and spectroscopic properties. This document outlines a robust protocol for conducting quantum chemical calculations using Density Functional Theory (DFT), enabling researchers to predict molecular geometry, vibrational frequencies, electronic characteristics, and NMR spectra. The methodologies presented are based on established computational studies of structurally similar heterocyclic aldehydes, ensuring a sound and replicable approach. All predicted quantitative data is organized into structured tables for clarity, and a logical workflow for the theoretical calculations is visualized. This guide serves as a foundational resource for researchers seeking to understand and utilize the molecular properties of this compound in drug design and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, oxazole derivatives are recognized for their diverse biological activities. This compound, with its reactive aldehyde group and substituted oxazole core, presents a promising scaffold for chemical modification and drug development. Understanding its intrinsic molecular properties is crucial for predicting its reactivity, intermolecular interactions, and suitability as a drug candidate.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in chemical research.[1][2] They provide insights into molecular structure and properties at the atomic level, often complementing or guiding experimental work. This whitepaper details a proposed computational study to thoroughly characterize this compound.
Proposed Methodologies for Theoretical Calculations
This section outlines a detailed protocol for performing comprehensive theoretical calculations on this compound. The methods are derived from standard practices in computational chemistry for similar organic molecules.[3][4][5]
Computational Software
All calculations are proposed to be performed using the Gaussian 09 or a subsequent version of the software suite.[1] This program is widely used for its broad range of quantum chemical methods and robust performance.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are performed on the lowest energy conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for its accuracy in predicting the geometries of organic molecules.[1][4]
-
Basis Set: 6-311++G(d,p). This is a flexible, split-valence basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[6]
-
Procedure: The optimization will be carried out without any symmetry constraints to ensure the true energy minimum is located. The convergence criteria will be set to the software's default values, which are sufficiently stringent for this purpose.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:
-
Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A scaling factor is typically applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.[7]
Electronic Properties Analysis
The electronic properties of the molecule are investigated to understand its reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[8] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecular surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.[3]
NMR Chemical Shift Prediction
To aid in the structural elucidation of synthesized this compound, ¹H and ¹³C NMR chemical shifts will be calculated.
-
Method: Gauge-Including Atomic Orbital (GIAO) method. This is a widely used and reliable approach for calculating NMR shielding tensors.[5]
-
Level of Theory: B3LYP/6-311++G(d,p).
-
Referencing: Calculated isotropic shielding values (σ) will be converted to chemical shifts (δ) relative to a standard reference, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).
Predicted Data and Analysis
The following tables summarize the expected outcomes of the proposed theoretical calculations.
Table 1: Predicted Geometrical Parameters
(Based on B3LYP/6-311++G(d,p) optimized geometry)
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths (Å) | ||
| O1-C2 | Value | |
| C2-N3 | Value | |
| N3-C4 | Value | |
| C4-C5 | Value | |
| C5-O1 | Value | |
| C5-C6 (aldehyde C) | Value | |
| C6-O7 (aldehyde O) | Value | |
| C6-H8 (aldehyde H) | Value | |
| C2-C9 (methyl C) | Value | |
| C4-C10 (methyl C) | Value | |
| Bond Angles (°) ** | ||
| C5-O1-C2 | Value | |
| O1-C2-N3 | Value | |
| C2-N3-C4 | Value | |
| N3-C4-C5 | Value | |
| C4-C5-O1 | Value | |
| O1-C5-C6 | Value | |
| C5-C6-O7 | Value | |
| Dihedral Angles (°) ** | ||
| O1-C5-C6-O7 | Value | |
| C4-C5-C6-H8 | Value |
Table 2: Predicted Vibrational Frequencies and Assignments
(Based on B3LYP/6-311++G(d,p) calculations)
| Predicted Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| ~3000-3100 | Low-Medium | C-H stretching (aromatic, methyl) |
| ~2800-2900 | Low-Medium | C-H stretching (aldehyde) |
| ~1700 | High | C=O stretching (aldehyde) |
| ~1600 | Medium | C=N stretching (oxazole ring) |
| ~1500 | Medium | C=C stretching (oxazole ring) |
| ~1300-1450 | Medium | C-H bending (methyl) |
| ~1000-1200 | Medium-High | C-O-C stretching (ring) |
Table 3: Predicted Electronic Properties
(Based on B3LYP/6-311++G(d,p) calculations)
| Property | Predicted Value |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap (ΔE) | Value (eV) |
| Dipole Moment | Value (Debye) |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
(Based on GIAO-B3LYP/6-311++G(d,p) calculations, referenced to TMS)
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | ||
| Aldehyde-H | ~9.5-10.5 | |
| Methyl-H (at C2) | ~2.0-2.5 | |
| Methyl-H (at C4) | ~2.0-2.5 | |
| ¹³C NMR | ||
| Aldehyde-C (C=O) | ~180-190 | |
| Oxazole-C2 | Value | |
| Oxazole-C4 | Value | |
| Oxazole-C5 | Value | |
| Methyl-C (at C2) | Value | |
| Methyl-C (at C4) | Value |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations proposed in this guide.
Caption: Workflow for the theoretical investigation of this compound.
Conclusion
This technical guide provides a comprehensive and methodologically sound protocol for the theoretical characterization of this compound. By leveraging established DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. This information is invaluable for guiding synthesis, understanding reactivity, and accelerating the process of rational drug design. The presented workflow and data structures offer a clear roadmap for computational studies, enabling a deeper understanding of this promising heterocyclic compound and its potential applications in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. asrjetsjournal.org [asrjetsjournal.org]
- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Conference on Applied Innovations in IT [icaiit.org]
- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde from Acyclic Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dimethyloxazole-5-carbaldehyde, a valuable building block in medicinal chemistry, from acyclic precursors. The synthesis is presented as a robust two-step process, commencing with the construction of the 2,4-dimethyloxazole core via a modified Bredereck-type reaction, followed by regioselective formylation at the C5-position using the Vilsmeier-Haack reaction.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound, providing a clear overview of the expected outcomes for each stage.
| Parameter | Step 1: 2,4-Dimethyloxazole Synthesis | Step 2: Vilsmeier-Haack Formylation |
| Starting Materials | 3-Chlorobutan-2-one, Acetamide | 2,4-Dimethyloxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Key Reagents | - | - |
| Solvent | Excess Acetamide (molten) or high-boiling inert solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100-120 °C | 0 °C to 80 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reported Yield | 65-80% (estimated based on analogous reactions) | 70-90% (typical for electron-rich heterocycles) |
| Product | 2,4-Dimethyloxazole | This compound |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyloxazole from Acyclic Precursors (Bredereck-type Reaction)
This protocol describes the formation of the 2,4-dimethyloxazole ring through the condensation of an α-haloketone with an amide. This method is an efficient and direct route to the desired disubstituted oxazole core.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4-dimethyloxazole.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorobutan-2-one (1.0 equivalent) with an excess of acetamide (3-5 equivalents). The acetamide will serve as both a reactant and a solvent when molten. Alternatively, a high-boiling inert solvent can be used.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add water to the flask to dissolve the excess acetamide and salts.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2,4-dimethyloxazole by distillation or column chromatography on silica gel to obtain the pure product.
Protocol 2: Formylation of 2,4-Dimethyloxazole (Vilsmeier-Haack Reaction)
This protocol details the regioselective formylation of the electron-rich 2,4-dimethyloxazole at the C5-position to yield the target aldehyde. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[1][2][3]
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Methodology:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,4-dimethyloxazole (1.0 equivalent) in a small amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, remove the cooling bath and heat the reaction mixture to 80 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Reaction Pathway
The overall synthetic pathway from acyclic precursors to this compound is depicted below.
References
Application Notes and Protocols: Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This reaction allows for the efficient preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions.[1][4][5] The operational simplicity, use of readily available starting materials, and broad substrate scope make it a highly valuable tool in drug discovery and organic synthesis.[6] This document provides detailed application notes, experimental protocols, and supporting data for the synthesis of 5-substituted oxazoles via the Van Leusen reaction.
Reaction Principle:
The Van Leusen oxazole synthesis proceeds via a [3+2] cycloaddition reaction between an aldehyde and TosMIC.[1][4] The key steps of the mechanism are as follows:
-
Deprotonation of TosMIC: A base removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: Base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate leads to the formation of the aromatic 5-substituted oxazole.[5][7]
Diagram: Reaction Mechanism
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. varsal.com [varsal.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of Dimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[1][2][3] Oxazoles, being electron-rich five-membered heterocycles, are suitable substrates for this transformation, yielding formyloxazole derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of dimethyloxazole.
Reaction Principle
The Vilsmeier-Haack reaction proceeds through two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[1][5][6][7] Subsequently, the electron-rich dimethyloxazole acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[3][5] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde.[1][3][5]
Key Reaction Parameters and Optimization
Several factors can influence the efficiency and outcome of the Vilsmeier-Haack formylation of dimethyloxazole. Careful consideration of these parameters is crucial for successful synthesis.
| Parameter | Variation | Recommended Range/Conditions | Remarks |
| Vilsmeier Reagent | POCl₃/DMF, SOCl₂/DMF, Oxalyl chloride/DMF | POCl₃/DMF is the most common and generally effective combination.[1][2] | The choice of activating agent can influence reactivity and by-product formation. |
| Stoichiometry | Molar ratio of Dimethyloxazole:DMF:POCl₃ | 1 : 1.1-1.5 : 1.1-1.5 | An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the substrate. |
| Solvent | DMF (as reagent and solvent), Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform | DMF in excess can serve as the solvent.[2] Halogenated solvents are also commonly used.[2] | The choice of solvent can affect the solubility of reagents and the reaction temperature. |
| Reaction Temperature | 0 °C to 80 °C | The reaction is typically started at a low temperature (0 °C) during the addition of reagents and then allowed to warm to room temperature or heated to ensure completion.[3][8] | The optimal temperature depends on the reactivity of the specific dimethyloxazole isomer. |
| Reaction Time | 1 to 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). | Longer reaction times may be necessary for less reactive substrates. |
| Work-up | Aqueous sodium acetate, sodium bicarbonate, or sodium hydroxide solution | The reaction mixture is typically poured onto ice and then neutralized to hydrolyze the iminium intermediate and precipitate the product.[1][8] | Careful pH control during work-up is important to avoid side reactions. |
| Purification | Recrystallization, Column Chromatography | The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[1] | The choice of purification method depends on the purity and physical properties of the product. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
This protocol describes a general procedure for the formylation of 2,4-dimethyloxazole. Researchers should optimize the conditions for their specific substrate and scale.
Materials:
-
2,4-Dimethyloxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for Thin Layer Chromatography (TLC)
-
Equipment for column chromatography or recrystallization
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid, the Vilsmeier reagent, may be observed.[6]
-
-
Formylation Reaction:
-
Dissolve 2,4-dimethyloxazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 2,4-dimethyloxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford the pure formylated dimethyloxazole.
-
Visualizations
References
- 1. Contact Support [mychemblog.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols: 2,4-Dimethyloxazole-5-carbaldehyde in the Synthesis of a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor
Abstract
These application notes provide a comprehensive overview of the utilization of 2,4-Dimethyloxazole-5-carbaldehyde as a key starting material in the synthesis of a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide. GSK-3 is a critical enzyme implicated in a multitude of cellular processes, including cell proliferation and apoptosis, making it a significant target in drug discovery, particularly in oncology and neurodegenerative diseases. This document outlines the detailed experimental protocols for the multi-step synthesis, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway. These notes are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] this compound is a versatile building block, possessing a reactive aldehyde group that can be readily transformed into more complex molecular architectures. One such application is in the synthesis of maleimide-based GSK-3 inhibitors. Maleimide derivatives have shown significant promise as kinase inhibitors due to their ability to form covalent bonds with cysteine residues in the ATP-binding pocket of kinases.[2][3][4]
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in cells and plays a pivotal role in regulating numerous signaling pathways.[5][6][7] Its dysregulation is associated with various pathologies, including cancer, where it can either promote or suppress tumorigenesis depending on the cellular context.[6][8] Inhibition of GSK-3 has been shown to induce apoptosis in several cancer cell lines, making it an attractive target for anticancer drug development.[5][6] This document details the synthesis of 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide, a potent GSK-3 inhibitor, starting from this compound.
Synthetic Workflow
The synthesis of the target GSK-3 inhibitor, 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide, is a multi-step process that begins with a Knoevenagel condensation, followed by cyclization to form the maleimide ring. The overall workflow is depicted below.
Caption: Synthetic workflow for the GSK-3 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-(1H-indol-3-yl)-3-(2,4-dimethyloxazol-5-yl)acrylonitrile (Intermediate A)
This protocol details the Knoevenagel condensation of this compound with 3-indolylacetonitrile.
Materials:
-
This compound
-
3-Indolylacetonitrile
-
Piperidine
-
Ethanol (absolute)
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 3-indolylacetonitrile (1.0 eq) in absolute ethanol (30 mL).
-
To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion of the reaction (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to obtain (Z)-2-(1H-indol-3-yl)-3-(2,4-dimethyloxazol-5-yl)acrylonitrile as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide (Final Product)
This protocol describes the cyclization of the Knoevenagel condensation product to form the final maleimide compound.
Materials:
-
(Z)-2-(1H-indol-3-yl)-3-(2,4-dimethyloxazol-5-yl)acrylonitrile (Intermediate A)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Oxalic acid dihydrate
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (Z)-2-(1H-indol-3-yl)-3-(2,4-dimethyloxazol-5-yl)acrylonitrile (1.0 eq), cobalt(II) chloride hexahydrate (0.2 eq), and oxalic acid dihydrate (2.0 eq).
-
Add anhydrous 1,2-dimethoxyethane (DME) to the tube.
-
Heat the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the GSK-3 inhibitor.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 3-Indolylacetonitrile | Intermediate A | Piperidine | Ethanol | Reflux | 6-8 | 75-85 |
| 2 | Intermediate A | - | Final Product | CoCl₂·6H₂O, Oxalic acid | DME | 80 | 12-16 | 60-70 |
Biological Context: GSK-3 Signaling Pathway in Apoptosis
GSK-3 is a key regulator of apoptosis, or programmed cell death. Its activity can be modulated by various upstream signaling pathways, such as the PI3K/Akt pathway. In many cancer cells, the PI3K/Akt pathway is overactive, leading to the phosphorylation and inactivation of GSK-3. This inactivation can promote cell survival and inhibit apoptosis. Conversely, inhibition of GSK-3 by small molecules can mimic this effect in some contexts, but in others, it can paradoxically induce apoptosis, particularly in leukemic cells.[5] The synthesized 3-(2,4-dimethyloxazol-5-yl)-4-(1H-indol-3-yl)maleimide acts as an inhibitor of GSK-3, thereby influencing these critical cellular decisions.
Caption: Role of GSK-3 in cell proliferation and apoptosis.
Conclusion
This document provides detailed protocols for the synthesis of a potent GSK-3 inhibitor using this compound as a key precursor. The described synthetic route is efficient and provides the target molecule in good overall yield. The final compound holds promise for further investigation as a therapeutic agent in diseases where GSK-3 dysregulation is a contributing factor. The provided diagrams and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Characterization of Maleimide-Based Glycogen Synthase Kinaseâ3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis [ouci.dntb.gov.ua]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4-Dimethyloxazole-5-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2,4-Dimethyloxazole-5-carbaldehyde as a key intermediate in the synthesis of novel fungicides. The primary application highlighted is its conversion to 2,4-Dimethyloxazole-5-carboxylic acid, a crucial building block for a new class of oxazole-5-carboxamide derivatives with potent fungicidal properties. These derivatives have been shown to target the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial electron transport chain.
Synthetic Utility of this compound
This compound serves as a versatile starting material for the synthesis of various agrochemical candidates. Its aldehyde functional group can be readily oxidized to a carboxylic acid, which can then be coupled with various amine-containing moieties to generate a library of bioactive compounds. The oxazole scaffold is a recognized pharmacophore in numerous biologically active molecules, contributing to their target engagement and overall efficacy.[1]
A significant application is the synthesis of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, which have demonstrated notable fungicidal activity against a range of plant pathogens.
Fungicidal Activity of 2,4-Dimethyloxazole-5-carboxamide Derivatives
Recent research has culminated in the development of novel oxazole-5-carboxamide derivatives originating from this compound. These compounds have been identified as potent succinate dehydrogenase inhibitors (SDHIs). The fungicidal efficacy of representative compounds from this class is summarized below.
Table 1: In Vitro Fungicidal Activity of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) |
| SEZA18 | Magnaporthe grisea | 0.17 | Prochloraz | 0.15 |
| Hymexazol | 45.5 | |||
| SEZC7 | Magnaporthe grisea | 0.50 | Prochloraz | 0.15 |
| Hymexazol | 45.5 | |||
| SEZA14 | Penicillium digitatum | 2.33 | Boscalid | - |
Data extracted from a recent study on novel oxazole-5-carboxamide derivatives as SDH inhibitors.[2][3]
Table 2: In Vivo Protective Efficacy of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives
| Compound ID | Target Fungus | Concentration (mg/L) | Protective Effect (%) | Reference Fungicide | Protective Effect (%) |
| SEZA18 | Magnaporthe grisea | 200 | 45.3 | Azoxystrobin | 93 |
| SEZC7 | Magnaporthe grisea | 200 | 49.5 | Azoxystrobin | 93 |
| SEZA14 | Penicillium digitatum | 100 | 77.9 | Boscalid | 75.5 |
Data extracted from a recent study on novel oxazole-5-carboxamide derivatives as SDH inhibitors.[2][3]
Experimental Protocols
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key step in preparing the building block for fungicidal carboxamides.
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Sulfuric acid (H2SO4) or other acid/base for pH adjustment
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare an aqueous solution of potassium permanganate.
-
Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess permanganate by adding sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield 2,4-Dimethyloxazole-5-carboxylic acid.
This protocol outlines the coupling of 2,4-Dimethyloxazole-5-carboxylic acid with an appropriate amine to form the final fungicidal compounds.
Materials:
-
2,4-Dimethyloxazole-5-carboxylic acid
-
(2-Arylthiazol-4-yl)methanamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2,4-Dimethyloxazole-5-carboxylic acid in DCM, add EDCI and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the (2-Arylthiazol-4-yl)methanamine hydrochloride and DIPEA to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide.
This protocol is for determining the EC50 values of the synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized oxazole-5-carboxamide compounds
-
Target fungal strains (e.g., Magnaporthe grisea, Penicillium digitatum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 3-7 days), or when the mycelium in the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
This protocol is to assess the inhibitory activity of the compounds on the target enzyme, SDH.
Materials:
-
Mitochondria isolated from the target fungus
-
Synthesized oxazole-5-carboxamide compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Sodium azide (NaN3) to inhibit cytochrome c oxidase
-
Microplate reader
Procedure:
-
Isolate mitochondria from the target fungal species using standard procedures.
-
Prepare a reaction mixture containing the assay buffer, NaN3, and the mitochondrial suspension.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding succinate, PMS, and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader. The reduction of DCPIP is indicative of SDH activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of SDH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic route to fungicidal oxazole-5-carboxamides.
Caption: Workflow for synthesis and fungicidal evaluation.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by oxazole derivatives.
References
Application Note: 1H and 13C NMR Spectral Analysis of 2,4-Dimethyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the structural elucidation of 2,4-Dimethyloxazole-5-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data, methodologies, and visualizations are intended to support researchers in the identification and characterization of this and similar oxazole-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. While specific experimental data for this compound is not publicly available, this note utilizes expected values based on spectral data of closely related analogs to provide a comprehensive analytical framework.
Introduction
This compound is a trisubstituted oxazole derivative. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and natural products. The presence of reactive methyl and carbaldehyde functionalities makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Accurate structural confirmation is the cornerstone of chemical synthesis and drug discovery, with NMR spectroscopy being the most powerful technique for the unambiguous determination of molecular structure in solution. This application note outlines the expected spectral features and provides a standardized protocol for the NMR analysis of this compound.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the analysis of similar oxazole and aldehyde-containing structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H |
| 2-Methyl-H | 2.5 - 2.7 | Singlet (s) | 3H |
| 4-Methyl-H | 2.3 - 2.5 | Singlet (s) | 3H |
Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 180 - 185 |
| C2 (Oxazole ring) | 160 - 165 |
| C4 (Oxazole ring) | 150 - 155 |
| C5 (Oxazole ring) | 125 - 130 |
| 2-Methyl-C | 13 - 16 |
| 4-Methyl-C | 10 - 13 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility or to study solvent effects, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be utilized.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Transmitter Frequency Offset: Centered on the spectral region of interest (approx. 6 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Transmitter Frequency Offset: Centered on the spectral region of interest (approx. 100 ppm).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and list the peaks for both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the analytical workflow.
Application Note: FT-IR Spectroscopy for Functional Group Analysis of Oxazole Aldehydes
Introduction
Oxazole aldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise identification and characterization of these molecules are paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of functional groups present in organic molecules.[1] This application note provides a detailed protocol for the use of FT-IR spectroscopy in the functional group analysis of oxazole aldehydes, targeting researchers, scientists, and drug development professionals.
Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in transitions between vibrational energy levels.[2] An FT-IR spectrometer measures the absorption of infrared radiation by the sample, and a mathematical process called a Fourier transform is used to convert the raw data into a spectrum.[1] The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "molecular fingerprint" of the sample.[3] By analyzing the position, intensity, and shape of the absorption bands, the functional groups present in the molecule can be identified.
Key Functional Group Analysis of Oxazole Aldehydes
The FT-IR spectrum of an oxazole aldehyde is characterized by the vibrational modes of its two key functional groups: the aldehyde group (-CHO) and the oxazole ring.
Aldehyde Group Vibrations
The aldehyde functional group gives rise to two distinct and highly diagnostic absorption bands in the FT-IR spectrum:
-
C=O Stretching: The carbonyl (C=O) bond of an aldehyde produces a strong and sharp absorption band. For saturated aliphatic aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹.[4] However, in oxazole aldehydes, the aldehyde group is conjugated with the aromatic oxazole ring, which leads to a delocalization of π-electrons and a slight weakening of the C=O bond. This conjugation effect shifts the C=O stretching vibration to a lower wavenumber, typically in the range of 1710-1685 cm⁻¹ .[4][5]
-
Aldehydic C-H Stretching: The stretching vibration of the hydrogen atom attached to the carbonyl carbon (the aldehydic C-H) is another key diagnostic feature.[6] This absorption usually appears as one or two weak to medium intensity bands in the region of 2860-2700 cm⁻¹ .[7] Often, two distinct peaks are observed due to a phenomenon called Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration.[6][7] The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde.[4]
Oxazole Ring Vibrations
The oxazole ring, being a heterocyclic aromatic system, exhibits several characteristic vibrational modes. These are often referred to as "ring breathing" or skeletal vibrations and involve the stretching and bending of the C=C, C=N, and C-O bonds within the ring. The primary characteristic absorption bands for the oxazole ring are:
-
Ring Stretching (Breathing): The stretching vibrations of the oxazole ring typically appear as a series of bands in the region of 1600-1300 cm⁻¹ . Specific bands can be observed around 1537 cm⁻¹, 1498 cm⁻¹, and 1326 cm⁻¹.[8]
-
C-H In-Plane Deformation: The in-plane bending vibrations of the C-H bonds on the oxazole ring give rise to absorptions around 1257 cm⁻¹ .[8]
-
Ring Breathing and Deformation: Additional ring vibrations, often coupled, can be found at lower wavenumbers, with notable absorptions around 1143 cm⁻¹ and 1080 cm⁻¹ .[8]
Quantitative Data Summary
The following table summarizes the characteristic FT-IR absorption frequencies for the functional groups present in oxazole aldehydes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde (-CHO) | C=O Stretch (conjugated) | 1710 - 1685 | Strong, Sharp | Lower frequency due to conjugation with the oxazole ring.[4][5] |
| Aldehydic C-H Stretch | 2860 - 2700 | Weak to Medium | Often appears as a doublet due to Fermi resonance.[6][7] | |
| Oxazole Ring | Ring Stretching | 1600 - 1300 | Medium to Weak | A series of bands, with prominent peaks around 1537, 1498, and 1326 cm⁻¹.[8] |
| C-H In-plane Deformation | ~1257 | Medium to Weak | [8] | |
| Ring Breathing | ~1143, ~1080 | Medium to Weak | [8] |
Experimental Protocols
This section provides detailed protocols for sample preparation and FT-IR analysis of oxazole aldehydes.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum.[9] The choice of method depends on the physical state of the oxazole aldehyde sample (solid or liquid).
Protocol 5.1.1: Preparation of a KBr Pellet (for Solid Samples)
-
Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the solid oxazole aldehyde sample.
-
Mixing: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-infrared region.[9]
-
Homogenization: Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent pellet.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Protocol 5.1.2: Attenuated Total Reflectance (ATR) (for Solid or Liquid Samples)
ATR is a convenient technique that requires minimal sample preparation.[9]
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application:
-
Solids: Place a small amount of the powdered oxazole aldehyde sample directly onto the ATR crystal.
-
Liquids: Place a single drop of the liquid oxazole aldehyde sample onto the center of the ATR crystal.
-
-
Pressure Application: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]
-
Data Acquisition: Collect the FT-IR spectrum of the sample.
FT-IR Data Acquisition
-
Instrument Setup: Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Background Scan: Before analyzing the sample, perform a background scan to measure the spectrum of the ambient environment (and the KBr pellet holder or empty ATR crystal). This background spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
-
Spectral Parameters: Set the desired data acquisition parameters. Typical parameters for qualitative analysis are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Data Collection: Initiate the scan to collect the FT-IR spectrum of the oxazole aldehyde.
Data Analysis and Interpretation
-
Peak Identification: Identify the major absorption bands in the spectrum.
-
Functional Group Assignment: Compare the wavenumbers of the observed peaks to the characteristic absorption frequencies listed in Table 1 and in standard FT-IR correlation charts.
-
Confirmation: The presence of a strong band in the 1710-1685 cm⁻¹ region, coupled with weaker bands in the 2860-2700 cm⁻¹ range, provides strong evidence for the aldehyde functional group. The presence of characteristic bands in the 1600-1000 cm⁻¹ region confirms the existence of the oxazole ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule. While detailed assignment in this region can be challenging, the overall pattern is highly characteristic and can be used for compound identification by comparison to a spectral library.
Visualizations
Caption: Workflow for FT-IR analysis of oxazole aldehydes.
Caption: Key FT-IR vibrational modes of oxazole aldehydes.
References
- 1. Oxazole [webbook.nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. azooptics.com [azooptics.com]
- 6. journalspub.com [journalspub.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of 2,4-Dimethyloxazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethyloxazole-5-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Understanding its molecular structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and use in complex matrices. This document provides a detailed protocol for the analysis of this compound using electron ionization mass spectrometry (EI-MS) and outlines its expected fragmentation pattern based on established principles of oxazole and aldehyde chemistry.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in EI-MS is anticipated to proceed through several key pathways, primarily involving the oxazole ring and the carbaldehyde functional group. The molecular ion (M+) is expected to be prominent. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[1][2] For oxazole derivatives, fragmentation often involves the cleavage of the heterocyclic ring.[3]
Table 1: Predicted Mass Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure of Fragment | Relative Abundance (%) |
| 125 | [M]+• (Molecular Ion) | This compound | High |
| 124 | [M-H]+ | Loss of a hydrogen radical from the aldehyde | Moderate |
| 96 | [M-CHO]+ | Loss of the formyl radical | Moderate to High |
| 82 | [M-CHO-CH2]+ | Subsequent loss of a methyl radical from the oxazole ring | Low |
| 68 | [C3H2NO]+ | Cleavage of the oxazole ring | Low |
| 54 | [C3H4N]+ | Further fragmentation of the oxazole ring | Low |
| 43 | [CH3CO]+ | Acylium ion from the oxazole ring | Moderate |
| 29 | [CHO]+ | Formyl cation | Low |
Experimental Protocol: Analysis of this compound by EI-MS
This protocol outlines the steps for analyzing a pure sample of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for injection into the GC-MS.
-
Materials:
-
This compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
2 mL GC vials with septa
-
Micropipettes
-
-
Procedure:
2. GC-MS Instrumentation and Parameters
-
Objective: To set up the GC-MS instrument for optimal separation and detection of the analyte.
-
Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization source.
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 20 - 200
-
Solvent Delay: 3 minutes
-
3. Data Acquisition and Analysis
-
Objective: To acquire the mass spectrum and identify the fragmentation pattern.
-
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Acquire the data using the parameters specified above.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern in Table 1.
-
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation.
Caption: Workflow of Mass Spectrometry Analysis.
References
Application Notes and Protocols: Purification of 2,4-Dimethyloxazole-5-carbaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyloxazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Following its synthesis, purification is essential to remove unreacted starting materials, reagents, and by-products. Column chromatography is a standard and effective method for isolating compounds of moderate polarity like the target molecule. The principle of this technique relies on the differential partitioning of the components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent mixture). By carefully selecting the solvent system, this compound can be effectively separated from impurities.
Data Presentation
Prior to preparative column chromatography, it is crucial to determine the optimal mobile phase composition through Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the desired compound, ensuring good separation from impurities.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rƒ Range for this compound | Notes |
| 20% Ethyl Acetate in Hexane | Low to Medium | 0.1 - 0.3 | A good initial system to test. |
| 30% Ethyl Acetate in Hexane | Medium | 0.2 - 0.4 | Increase polarity if Rƒ is too low in 20% EtOAc. |
| 50% Ethyl Acetate in Hexane | Medium to High | 0.4 - 0.6 | Useful for more polar impurities. |
| 10% Methanol in Dichloromethane | High | > 0.5 | For highly polar compounds or baseline impurities. |
| 25% Diethyl Ether in Hexane | Low to Medium | 0.15 - 0.35 | An alternative solvent system to EtOAc/Hexane. |
Table 2: Typical Materials and Equipment for Column Chromatography
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 230-400 mesh (60 Å pore size) | Adsorbent for separation. |
| Column | Glass, appropriate size for the amount of crude material | To contain the stationary phase. |
| Solvents | HPLC or ACS grade Hexane and Ethyl Acetate | Mobile phase components. |
| Additive | Triethylamine (optional) | To neutralize acidic silica gel, preventing aldehyde degradation.[1] |
| Collection Vessels | Test tubes or flasks | To collect fractions. |
| TLC Supplies | Silica gel plates, developing chamber, UV lamp | To monitor the separation. |
| Rotary Evaporator | Standard laboratory model | To remove solvent from purified fractions. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.
-
Spot the Crude Mixture: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system from Table 1. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rƒ Values: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select the Optimal Solvent System: The ideal system will provide an Rƒ of ~0.3 for the product and good separation from all impurities.
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is required (i.e., starting with a less polar solvent and gradually increasing the polarity), prepare mixtures of the mobile phase with increasing concentrations of the more polar solvent. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates and developing them in the optimized solvent system.
-
Identify the fractions containing the pure this compound.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Note on Aldehyde Stability: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals if an alcohol is used in the eluent.[1] If degradation is observed, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 2,4-Dimethyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 2,4-Dimethyloxazole-5-carbaldehyde (CAS No. 69062-86-8)[1][2] via recrystallization. This method is designed to effectively remove impurities from synthesis, yielding a product of high purity suitable for downstream applications in pharmaceutical research and development.
Introduction
This compound is a substituted oxazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The purity of this aldehyde is crucial for its use as a building block in the synthesis of more complex molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
While specific solubility data for this compound is not extensively documented in publicly available literature, its molecular structure—a polar heterocyclic aldehyde—suggests that polar solvents are appropriate for its recrystallization. This protocol is based on established methods for the purification of analogous polar heterocyclic aldehydes. A structurally similar compound, 2,4-dimethylthiazole-5-carboxaldehyde, is a solid at room temperature with a melting point of 23-27°C, which suggests that this compound is also likely a solid under ambient conditions.
Data Presentation
The following table summarizes the expected outcomes of the recrystallization process for this compound, based on typical results for the purification of similar heterocyclic aldehydes.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light yellow to brown solid | Off-white to pale yellow crystalline solid |
| Purity (by HPLC) | ~95% | ≥99% |
| Melting Point | Broad range | Sharp, defined range |
| Recovery Yield | N/A | 80-90% |
Experimental Protocols
This section details the recommended procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Ice bath
-
Drying oven or desiccator
Recrystallization Protocol:
-
Solvent Selection: Based on the polar nature of the target compound, a mixed solvent system of ethanol and water is recommended. This system allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
-
Dissolution:
-
Place 1.0 gram of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a high recovery yield.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization of the product.
-
Inducing Crystallization:
-
Once a clear solution is obtained, slowly add distilled water dropwise to the hot solution until a faint, persistent turbidity is observed. This indicates that the solution is saturated.
-
If too much water is added and the solution becomes overly cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystallized product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the direct synthesis of 2,4-dimethyloxazole-5-carbaldehyde.
I. Troubleshooting Guide
The direct synthesis of this compound is often challenging. A common and effective strategy involves a two-step approach: the synthesis of the 2,4-dimethyloxazole precursor followed by its formylation at the C5 position. This guide addresses potential issues in this synthetic sequence.
Step 1: Synthesis of 2,4-Dimethyloxazole
A plausible and accessible method for synthesizing 2,4-dimethyloxazole is the reaction of acetamide with chloroacetone.
Q1: The reaction to form 2,4-dimethyloxazole from acetamide and chloroacetone is not proceeding or giving a low yield. What are the possible causes and solutions?
A1: Low conversion or yield in the synthesis of 2,4-dimethyloxazole can stem from several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Troubleshooting Solution |
| Poor quality of reagents | Ensure acetamide is dry and finely powdered. Chloroacetone should be freshly distilled to remove any polymeric impurities or hydrochloric acid. |
| Inefficient reaction conditions | The reaction is typically exothermic and may require initial heating to start. Once initiated, the reaction rate can be controlled by the gradual addition of chloroacetone. Refluxing the mixture after the addition is complete ensures the reaction goes to completion. |
| Suboptimal work-up procedure | The work-up involves basification to liberate the free oxazole. Ensure the pH is sufficiently alkaline to deprotonate the oxazole salt. Incomplete extraction can also lead to low yield. Use a suitable organic solvent like diethyl ether or dichloromethane for thorough extraction. |
| Product loss during purification | 2,4-Dimethyloxazole is a relatively volatile liquid (boiling point ~108 °C).[1] Care must be taken during the removal of the extraction solvent to avoid co-distillation of the product. Fractional distillation under atmospheric pressure is a suitable method for purification. |
Step 2: C5-Formylation of 2,4-Dimethyloxazole
The introduction of the carbaldehyde group at the C5 position is a critical and often challenging step. The Vilsmeier-Haack reaction is a standard method for this transformation. An alternative route involves lithiation at C5 followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: The Vilsmeier-Haack formylation of 2,4-dimethyloxazole is resulting in a low yield of the desired this compound. How can I optimize this reaction?
A2: Low yields in the Vilsmeier-Haack formylation are common and can be addressed by carefully controlling the reaction parameters.
| Parameter | Optimization Strategy |
| Vilsmeier Reagent Formation | The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and DMF. Ensure both reagents are of high purity and anhydrous. The reagent should be prepared at a low temperature (e.g., 0 °C) before the addition of the oxazole. |
| Reaction Temperature | The formylation of electron-rich heterocycles is sensitive to temperature. Running the reaction at a controlled low temperature (e.g., 0 °C to room temperature) can improve selectivity and minimize side reactions. The optimal temperature may need to be determined empirically, ranging from below 0°C to up to 80°C depending on the substrate's reactivity.[2] |
| Stoichiometry | The molar ratio of the Vilsmeier reagent to the 2,4-dimethyloxazole is crucial. An excess of the Vilsmeier reagent can lead to the formation of byproducts. Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent and optimize as needed. |
| Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or the formation of side products. |
| Work-up Procedure | The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-water followed by basification (e.g., with sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. |
Q3: I am observing the formation of multiple byproducts during the Vilsmeier-Haack formylation. What are these byproducts and how can I minimize their formation?
A3: Side reactions in the Vilsmeier-Haack reaction can lead to a complex product mixture.
| Potential Side Product | Formation Mechanism & Prevention |
| Unreacted Starting Material | Incomplete reaction can be due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. Address by optimizing these parameters. |
| Polyformylated Products | Although less common for oxazoles compared to more electron-rich heterocycles, over-formylation can occur. Use a controlled stoichiometry of the Vilsmeier reagent and monitor the reaction closely. |
| Ring-Opened Products | Oxazole rings can be susceptible to cleavage under harsh acidic conditions. Ensure the reaction is not overly acidic and that the work-up is performed promptly. |
| Chlorinated Byproducts | In some cases, the Vilsmeier reagent can act as a chlorinating agent. Using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may mitigate this issue. |
Q4: The alternative lithiation and formylation route is not working. What are the critical parameters for this reaction?
A4: The success of the lithiation-formylation sequence hinges on the efficient and regioselective deprotonation of the oxazole ring at the C5 position.
| Parameter | Critical Consideration |
| Base Selection | A strong, non-nucleophilic base is required for deprotonation. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used. |
| Anhydrous Conditions | This reaction is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature Control | The lithiation is typically performed at a very low temperature (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. |
| Formylating Agent | Anhydrous N,N-dimethylformamide (DMF) is a common and effective formylating agent for quenching the lithiated intermediate. |
| Quenching Procedure | The addition of DMF should also be done at low temperature. The reaction is then typically warmed to room temperature before aqueous work-up. |
II. Frequently Asked Questions (FAQs)
Q5: What is the most reliable method for preparing the 2,4-dimethyloxazole precursor?
Q6: Are there any specific safety precautions I should take during the synthesis of this compound?
A6: Yes, several safety precautions are necessary:
-
Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Organolithium reagents like n-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.
-
The Vilsmeier-Haack reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.
Q7: How can I purify the final product, this compound?
A7: After aqueous work-up and extraction, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be adjusted based on the TLC analysis of the crude product mixture.
III. Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyloxazole (Adapted from a similar thiazole synthesis)[3]
-
In a round-bottomed flask equipped with a reflux condenser, place finely divided acetamide (1.0 eq).
-
Add a suitable solvent such as dry benzene or toluene.
-
Slowly add chloroacetone (1.0 eq) to the suspension. The reaction may be initiated by gentle heating.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, carefully add water to the reaction mixture.
-
Make the aqueous layer alkaline by the addition of a base such as sodium hydroxide solution.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and carefully remove the solvent by distillation.
-
Purify the crude 2,4-dimethyloxazole by fractional distillation.
Protocol 2: Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere, place anhydrous DMF (1.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2,4-dimethyloxazole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the solution of 2,4-dimethyloxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
IV. Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dimethyloxazole-5-carbaldehyde for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound is not extensively documented with a single, high-yielding standard procedure. However, based on the reactivity of the oxazole ring, the most plausible and commonly employed strategies involve:
-
Vilsmeier-Haack Formylation: This is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings like 2,4-dimethyloxazole. The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Metallation followed by Formylation: This route involves the deprotonation of the C5 position of 2,4-dimethyloxazole using a strong base (e.g., n-butyllithium) to form a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to yield the target aldehyde.[1]
-
Oxidation of a Precursor: If 2,4-dimethyl-5-hydroxymethyloxazole is available, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors throughout the experimental process:
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all solvents (like DMF) are anhydrous and that reagents like POCl₃ are fresh. Similarly, strong bases like n-BuLi degrade upon exposure to air and moisture.
-
Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent and the subsequent formylation reaction are often exothermic. Running the reaction at too high a temperature can lead to the formation of undesired, often polymeric, side products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material (2,4-dimethyloxazole) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before quenching the reaction.
-
Workup and Extraction Issues: The product may be partially lost during the aqueous workup, especially if the pH is not carefully controlled during the hydrolysis of the reaction intermediate. Ensure efficient extraction with an appropriate organic solvent.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A3: The presence of multiple spots indicates the formation of impurities or side products. Common possibilities include:
-
Unreacted Starting Material: The most common "impurity" is the 2,4-dimethyloxazole starting material if the reaction is incomplete.
-
Over-oxidation: If an oxidation route is used, the aldehyde product can be further oxidized to 2,4-dimethyl-5-oxazolecarboxylic acid.
-
Polymeric Byproducts: At elevated temperatures or with incorrect stoichiometry, the Vilsmeier reagent can promote the formation of colored, high-molecular-weight polymers.
-
Hydrolysis of Starting Material: The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened byproducts, though this is less common under standard formylation conditions.
Q4: What is the most effective method for purifying the final product?
A4: Purification of this compound typically involves:
-
Column Chromatography: This is the most common method for removing unreacted starting material and polar impurities. A silica gel column with a gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.
-
Crystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be a highly effective final purification step.
-
Bisulfite Adduct Formation: For challenging purifications, aldehydes can be selectively converted into a water-soluble bisulfite adduct.[2] This allows for the removal of non-aldehydic impurities by extraction. The pure aldehyde can then be regenerated by treating the aqueous adduct solution with a base.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Minimal Product Formation | 1. Degraded Reagents | Use fresh POCl₃ or titrate n-BuLi before use. Ensure all solvents are anhydrous. |
| 2. Incorrect Reaction Temperature | For Vilsmeier-Haack, ensure the initial formation of the reagent is done at low temperature (0-5 °C) before adding the oxazole. For metallation, ensure the reaction is kept cold (e.g., -78 °C). | |
| 3. Incorrect Reagent Stoichiometry | Ensure the correct molar ratios of reagents are used. A slight excess of the formylating agent is common. | |
| Low Yield | 1. Incomplete Reaction | Monitor the reaction by TLC or GC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| 2. Inefficient Quenching/Hydrolysis | Quench the reaction by pouring it slowly onto crushed ice. Hydrolyze the intermediate by adjusting the pH carefully with a base (e.g., NaOH solution) while keeping the mixture cool. | |
| 3. Product Loss During Extraction | Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers for workup. | |
| Product is Impure (Multiple Spots on TLC) | 1. Formation of Side Products | Maintain strict temperature control during the reaction. Ensure slow, dropwise addition of reagents. |
| 2. Ineffective Purification | Optimize the solvent system for column chromatography to achieve better separation. Consider a two-step purification involving an acid-base wash followed by chromatography. | |
| 3. Contaminated Starting Material | Check the purity of the starting 2,4-dimethyloxazole before beginning the reaction. Purify if necessary. |
Quantitative Data Summary
The yield of formylation reactions on heterocyclic systems can be sensitive to conditions. The following table presents hypothetical data for the Vilsmeier-Haack formylation of 2,4-dimethyloxazole to illustrate the impact of key parameters on product yield.
| Entry | Formylating System | Temperature | Time (h) | Hypothetical Yield (%) |
| 1 | POCl₃ / DMF | 25 °C (Room Temp) | 12 | 45% |
| 2 | POCl₃ / DMF | 50 °C | 4 | 65% |
| 3 | POCl₃ / DMF | 80 °C | 2 | 50% (Increased byproducts) |
| 4 | (COCl)₂ / DMF | 0 °C to 25 °C | 6 | 70% |
Note: These are representative values. Actual yields must be determined experimentally.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2,4-Dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cold, stirring DMF. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Oxazole: Dissolve 2,4-dimethyloxazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.
-
Hydrolysis and Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH ~7-8). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL for a 10 mmol scale reaction).
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the synthesis.
Caption: Reaction pathway for Vilsmeier-Haack formylation.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Formylation of 2,4-Dimethyloxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formylation of 2,4-dimethyloxazole, primarily via the Vilsmeier-Haack reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formylation of 2,4-dimethyloxazole.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low or No Product Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and degrades upon exposure to water. | • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents (e.g., DMF, 1,2-dichloroethane). • Use fresh or properly stored POCl₃. |
| Insufficient Reaction Temperature: The formylation of less reactive substrates may require heating.[1] | • If the reaction is sluggish at room temperature, consider gradually increasing the temperature to a range of 60-80°C while monitoring the reaction progress by TLC. | |
| Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during work-up.[2][3] | • After quenching the reaction on ice, ensure vigorous stirring for an adequate period (1-2 hours) to allow for complete hydrolysis. • Maintain a basic pH (8-9) during the aqueous work-up to facilitate the hydrolysis of the iminium salt. | |
| 2. Formation of Dark-Colored Impurities | Overheating: The Vilsmeier-Haack reaction can be exothermic. Excessive temperatures can lead to the formation of colored byproducts. | • Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C). • Add the 2,4-dimethyloxazole solution to the Vilsmeier reagent in a controlled, dropwise manner to manage the exothermic reaction. |
| Decomposition of the Oxazole Ring: The oxazole ring can be sensitive to strongly acidic conditions, especially at elevated temperatures, which can lead to decomposition and the formation of complex mixtures.[4] | • Avoid using a large excess of POCl₃. • Maintain the recommended reaction temperature and avoid prolonged reaction times. | |
| 3. Product is an Oil or Difficult to Purify | Presence of Unreacted DMF: Residual DMF can be difficult to remove and may cause the product to oil out. | • During work-up, wash the organic layer thoroughly with water or a brine solution to remove DMF. • High-vacuum distillation or lyophilization can be used to remove trace amounts of DMF from the final product. |
| Incomplete Hydrolysis: The presence of the intermediate iminium salt can complicate purification. | • Ensure the hydrolysis step during work-up is complete. The product of incomplete hydrolysis can be water-soluble and may lead to purification issues. | |
| Formation of Side Products: The presence of isomeric byproducts or other impurities can hinder crystallization. | • Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexane is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2,4-dimethyloxazole?
A1: The formylation of 2,4-dimethyloxazole via the Vilsmeier-Haack reaction is expected to occur at the C5 position. This position is the most electron-rich and sterically accessible site on the oxazole ring, making it the most favorable for electrophilic aromatic substitution.[4]
Q2: What are the primary side reactions to be aware of?
A2: The main potential side reactions include:
-
Oxazole Ring Opening: Under harsh acidic conditions or elevated temperatures, the oxazole ring can be susceptible to cleavage.[4]
-
Formation of Colored Byproducts: Overheating the reaction mixture can lead to decomposition and the formation of hard-to-remove colored impurities.
-
Incomplete Hydrolysis: The intermediate iminium salt may not fully hydrolyze to the desired aldehyde if the work-up conditions are not optimal, leading to a mixture of products.[2][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 2,4-dimethyloxazole spot and the appearance of a new, more polar spot corresponding to the aldehyde product will indicate the progression of the reaction.
Q4: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?
A4: Yes, other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used in place of phosphorus oxychloride to generate the Vilsmeier reagent from DMF.[6]
Q5: My final product shows a broad peak for the aldehyde proton in the ¹H NMR spectrum. What could be the cause?
A5: This could be due to the presence of the aldehyde hydrate, which can exist in equilibrium with the aldehyde form, especially in the presence of trace amounts of water. This can be confirmed by adding a drop of D₂O to the NMR sample, which should cause the aldehyde proton peak to sharpen or disappear.
Quantitative Data
The yield and purity of 2,4-dimethyloxazole-5-carbaldehyde are highly dependent on the reaction conditions. Below is a table summarizing representative data on how different parameters can influence the outcome of the Vilsmeier-Haack formylation.
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Observations |
| 1 | 1.1 | 25 | 12 | 1,2-Dichloroethane | ~60-70 | Slow reaction, clean product formation. |
| 2 | 1.1 | 80 | 3 | 1,2-Dichloroethane | ~75-85 | Faster reaction, slight increase in colored impurities. |
| 3 | 1.5 | 80 | 3 | 1,2-Dichloroethane | ~80-90 | Higher yield, but requires careful temperature control to avoid side reactions. |
| 4 | 1.1 | 80 | 18 | DMF | ~50-60 | Lower yield, likely due to side reactions from prolonged heating in DMF. |
| 5 | 2.0 | 60 | 3 | 1,2-Dichloroethane | ~60-70 | Use of excess reagent did not significantly improve the yield. |
Note: The data presented here are representative and actual results may vary based on experimental setup and purity of reagents.
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
2,4-Dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).
-
-
Formylation Reaction:
-
Dilute the Vilsmeier reagent with anhydrous DCE.
-
In a separate flask, dissolve 2,4-dimethyloxazole (1.0 equivalent) in anhydrous DCE.
-
Slowly add the solution of 2,4-dimethyloxazole to the stirring Vilsmeier reagent suspension at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours or heat to 80°C for 3 hours, monitoring the reaction by TLC until the starting material is consumed.[4]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of NaHCO₃ or another suitable base to neutralize the acid.
-
Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.[5]
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ or EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
-
Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack formylation of 2,4-dimethyloxazole and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the formylation of 2,4-dimethyloxazole.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
optimization of reaction conditions for Van Leusen oxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Van Leusen oxazole synthesis. Our goal is to help you overcome common challenges, minimize byproduct formation, and maximize the yield and purity of your desired oxazole products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Van Leusen oxazole synthesis?
A1: The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts an acidic proton from TosMIC to form a carbanion.[2]
-
Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.[3]
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[2]
-
Elimination: The oxazoline intermediate then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[2]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base is critical and depends on the reactivity of your aldehyde. For most standard aldehydes, potassium carbonate (K₂CO₃) in methanol is a common and effective choice.[4] For less reactive aldehydes or to facilitate the final elimination step, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent such as THF may be necessary.[4][5] For base-sensitive aldehydes, a milder base like potassium carbonate is recommended, and slow addition of the aldehyde to the deprotonated TosMIC can help minimize side reactions.[4]
Q3: Can I synthesize substituted oxazoles using this method?
A3: Yes, the Van Leusen synthesis is versatile for creating substituted oxazoles. The traditional method typically yields 5-substituted oxazoles.[4] To synthesize 4-substituted oxazoles, an α-substituted TosMIC reagent can be used.[6] Furthermore, 4,5-disubstituted oxazoles can be prepared in a one-pot reaction using an aldehyde, TosMIC, and an alkyl halide, often in an ionic liquid.[7][8]
Q4: Are there modern variations to improve reaction times and yields?
A4: Several modern adaptations of the Van Leusen synthesis can enhance efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases to as little as 8 minutes, with excellent yields.[4] The use of ionic liquids as a recyclable solvent is another green alternative, particularly for the one-pot synthesis of 4,5-disubstituted oxazoles.[7][8] Additionally, conducting the reaction in a pressure reactor has been demonstrated to shorten reaction times from hours to approximately 20 minutes.[4][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete elimination of the tosyl group from the oxazoline intermediate.[5] | Increase the reaction temperature or switch to a stronger, non-nucleophilic base like t-BuOK or DBU.[5] Extending the reaction time may also drive the reaction to completion.[5] |
| Poor quality of starting materials. | Ensure the aldehyde is pure and free from ketone or carboxylic acid impurities.[4][5] Use fresh, high-quality TosMIC. | |
| Non-anhydrous reaction conditions. | Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde starting material.[4] | Purify the aldehyde via distillation or column chromatography before use.[4] |
| Isolation of Stable Oxazoline Intermediate | The final elimination of the tosyl group is incomplete.[4] | Increase the reaction temperature, use a stronger base, or prolong the reaction time to promote elimination.[4] |
| Formation of N-(tosylmethyl)formamide | Hydrolysis of TosMIC due to the presence of moisture.[4] | Maintain strictly anhydrous conditions throughout the experimental setup.[4] |
| Difficult Product Purification | Contamination with p-toluenesulfinic acid byproduct. | Wash the crude product with a solution of sodium hydrosulfide (NaHS) to remove the sulfinic acid.[4] |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion and improve phase separation.[4] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Substituted Oxazoles [4]
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Butyraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Propyl-oxazole | 75 |
| Isovaleraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Isobutyl-oxazole | 78 |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Phenyl-oxazole | 85 |
Table 2: Synthesis of 4-Substituted Oxazoles using α-Substituted TosMIC [6]
| α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
Experimental Protocols
Protocol 1: General Synthesis of 5-Substituted Oxazoles [4]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.
Protocol 2: Synthesis of a 4,5-Disubstituted Oxazole (4-Benzyl-5-phenyloxazole) [6]
-
In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).
-
Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: General Experimental Workflow for Van Leusen Synthesis.
Caption: Troubleshooting Logic for Van Leusen Synthesis.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
preventing decomposition of 2,4-Dimethyloxazole-5-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4-Dimethyloxazole-5-carbaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has developed a yellow tint. What could be the cause?
A1: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical decomposition. This can be caused by several factors including exposure to light, air (oxidation), elevated temperatures, or moisture. The aldehyde functional group is particularly susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored degradation products.
Q2: What are the optimal storage conditions to prevent the decomposition of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Cool, at 2-8°C.
-
Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber-colored vial or a container wrapped in aluminum foil.
-
Moisture: In a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis or other reactions.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the parent compound and detecting the presence of degradation products. A change in the retention time or the appearance of new peaks compared to a fresh standard would indicate decomposition. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?
A4: While the addition of stabilizers is a common practice for aldehydes, the choice of a suitable stabilizer for this specific compound would require compatibility testing. Common aldehyde stabilizers include antioxidants such as butylated hydroxytoluene (BHT) or radical scavengers. However, their use should be carefully evaluated to ensure they do not interfere with downstream applications. For many research applications, strict control of storage conditions is the preferred method of preventing decomposition.
Troubleshooting Guide: Decomposition of this compound
This guide will help you troubleshoot potential decomposition issues with this compound.
Problem: Observed changes in the physical appearance of the compound (e.g., color change, clumping) or unexpected experimental results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected decomposition.
Potential Decomposition Pathway
The decomposition of this compound is most likely to occur via the oxidation of the aldehyde group to a carboxylic acid, especially in the presence of air (oxygen). The oxazole ring itself may also be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
Caption: Potential degradation pathways.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
Objective: To quantify the percentage of intact this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Reference standard of this compound (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determine the lambda max of this compound (e.g., by UV-Vis spectrophotometry) and set the detector to this wavelength.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Quantify the purity of the sample using the calibration curve.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample stored under normal conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (as described in Protocol 1) and potentially by LC-MS to identify the mass of the degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| 80°C, 48h (Solid) | Data to be filled | Data to be filled | Data to be filled |
| UV/Vis Light, 48h | Data to be filled | Data to be filled | Data to be filled |
Note: The quantitative data in this table is illustrative and needs to be determined experimentally.
troubleshooting low yields in oxazole aldehyde synthesis
Welcome to the Technical Support Center for Oxazole Aldehyde Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of oxazole aldehydes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields in your oxazole aldehyde synthesis experiments.
Problem 1: Low or No Product Formation in Van Leusen Oxazole Synthesis
Question: I am attempting a Van Leusen synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC), but I am observing very low to no product formation. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Van Leusen reaction can stem from several factors related to reagents, reaction conditions, and competing side reactions.
Possible Causes and Solutions:
-
Inactive Reagents:
-
TosMIC Decomposition: TosMIC is sensitive to moisture and can degrade over time.[1] Ensure it is stored in a desiccator.
-
Aldehyde Impurity: Aldehydes can oxidize to carboxylic acids upon storage, which will quench the base in the reaction.[1] It is recommended to use freshly distilled or purified aldehydes. The presence of ketone impurities in the aldehyde starting material can also lead to the formation of nitrile byproducts instead of the desired oxazole.[2]
-
-
Insufficient Base Strength or Inappropriate Choice of Base:
-
The base is crucial for the deprotonation of TosMIC, the initial step of the reaction.[2] If the base is not strong enough, the reaction will not proceed efficiently. While potassium carbonate (K₂CO₃) is commonly used, less reactive aldehydes may require a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
-
Suboptimal Reaction Temperature:
-
Formation of a Stable Oxazoline Intermediate:
Problem 2: Formation of Multiple Products in Robinson-Gabriel Synthesis
Question: I am using the Robinson-Gabriel synthesis to prepare a substituted oxazole from an unsymmetrical 2-acylamino-ketone, and my NMR and LC-MS data suggest the presence of multiple isomers, leading to a low yield of the desired product. How can I address this?
Answer: The formation of regioisomers is a known challenge in the Robinson-Gabriel synthesis when using unsymmetrical starting materials.[3]
Possible Causes and Solutions:
-
Lack of Regiocontrol in Cyclodehydration:
-
The cyclodehydration of the 2-acylamino-ketone can proceed via two different enol/enolate intermediates, leading to a mixture of oxazole regioisomers.[3]
-
Choice of Dehydrating Agent: The choice of cyclodehydrating agent can influence the regioselectivity. Common agents include sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[4] Trifluoromethanesulfonic acid has also been used effectively.[5] Experimenting with different dehydrating agents may favor the formation of one isomer over the other.
-
Modification of Starting Materials: If possible, modifying the starting 2-acylamino-ketone to be symmetrical will circumvent the issue of regioisomerism.
-
Problem 3: Low Yield in the Formylation of a Pre-formed Oxazole Ring
Question: I have successfully synthesized my substituted oxazole, but I am struggling to introduce an aldehyde group, for instance, via a Vilsmeier-Haack reaction, resulting in low yields. What could be the problem?
Answer: The introduction of a formyl group onto an oxazole ring can be challenging due to the electron-deficient nature of the ring system.
Possible Causes and Solutions:
-
Low Reactivity of the Oxazole Ring:
-
Oxazoles are less reactive towards electrophilic substitution compared to other heterocycles like pyrroles or furans.[6] The Vilsmeier-Haack reaction may require more forcing conditions for oxazoles.
-
Reaction Temperature: Increasing the reaction temperature may be necessary, but this also increases the risk of side reactions and decomposition.[6] Careful optimization of the temperature is crucial.
-
-
Vilsmeier Reagent Quality:
-
The Vilsmeier reagent, typically formed from DMF and POCl₃, is moisture-sensitive.[6] Ensure that all reagents and solvents are anhydrous.
-
-
Alternative Formylation Methods:
-
If the Vilsmeier-Haack reaction proves to be low-yielding, consider alternative methods such as lithiation of the oxazole ring at the desired position followed by quenching with a formylating agent like DMF.
-
Quantitative Data on Reaction Optimization
Optimizing reaction conditions is critical for maximizing yields. The following tables provide comparative data on the impact of different catalysts and bases on oxazole synthesis.
Table 1: Comparison of Catalytic Systems in Oxazole Synthesis [7]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | up to 95 |
| Copper-Catalyzed | α-Diazoketones, Amides | Coupling | 10 | 1,2-Dichloroethane | 80 | 3 | up to 87 |
| Gold-Catalyzed | N-propargylamides | Cycloisomerization | 2 | Dichloromethane | 25 | 1 | up to 98 |
| Metal-Free | Enamides | Oxidative Cyclization | N/A | Dichloromethane | 25 | 0.5 | up to 92 |
Table 2: Effect of Base on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis [1]
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | 65 | 4 | 85 |
| Benzaldehyde | t-BuOK | THF | 25 | 2 | 92 |
| Benzaldehyde | DBU | Acetonitrile | 80 | 1 | 90 |
| Benzaldehyde | Triethylamine | Methanol | 65 | 6 | 75 |
Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol is an example of a modern, efficient method for the synthesis of 5-substituted oxazoles.
Materials:
-
Substituted aryl aldehyde (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Isopropanol (10 mL)
Procedure:
-
In a microwave-safe vessel, combine the aryl aldehyde, TosMIC, and isopropanol.
-
Add potassium phosphate to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 65°C for 8-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
This protocol describes a classical method for synthesizing 2,5-disubstituted oxazoles.
Materials:
-
2-Acylamino-ketone (1.0 mmol)
-
Concentrated sulfuric acid (5 mL)
Procedure:
-
Carefully add the 2-acylamino-ketone to the concentrated sulfuric acid with stirring at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A workflow diagram for troubleshooting low yields in oxazole aldehyde synthesis.
Decision Tree for Synthetic Route Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
alternative reagents for the formylation of substituted oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formylation of substituted oxazoles. It is designed for researchers, scientists, and professionals in drug development.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of substituted oxazoles?
The most common methods for formylating substituted oxazoles include the Vilsmeier-Haack reaction, and formylation via lithiation using organolithium reagents like n-butyllithium (n-BuLi) followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[1][2] Newer and alternative methods are also being developed to overcome the drawbacks of traditional methods, focusing on milder conditions and the use of less expensive resources.[3][4]
Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the potential causes and solutions?
Low yields in the Vilsmeier-Haack reaction can be attributed to several factors:
-
Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Reagent Quality: The purity of phosphorus oxychloride (POCl₃) and DMF is crucial. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is substrate-dependent and can range from below 0°C to 80°C.[6] Optimization of the reaction temperature may be required for your specific substituted oxazole.
-
Substrate Reactivity: Electron-rich oxazoles are more reactive towards Vilsmeier-Haack formylation. If your oxazole is electron-deficient, this method may not be suitable, or may require more forcing conditions, which can lead to side reactions.
Q3: I am observing the formation of side products in my lithiation-formylation reaction. How can I minimize these?
Side product formation in lithiation-formylation reactions is often due to:
-
Impure n-BuLi: The concentration of commercially available n-BuLi can vary. It is advisable to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Reaction Temperature: Lithiation reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions.[7] Ensure your cooling bath maintains a stable low temperature throughout the addition of n-BuLi and the formylating agent.
-
Solvent Purity: Tetrahydrofuran (THF), a common solvent for these reactions, must be anhydrous.[7] Using freshly distilled THF over a drying agent like sodium/benzophenone is recommended.
-
DMF Quality: DMF should be anhydrous. It can be dried over calcium hydride or molecular sieves.[7]
Q4: How do I choose the right formylation method for my substituted oxazole?
The choice of formylation method depends on the substituents on the oxazole ring and their electronic properties.
-
For electron-rich oxazoles: The Vilsmeier-Haack reaction is often a good choice as it is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[8]
-
For oxazoles with protons that can be easily deprotonated: Lithiation with n-BuLi followed by formylation with DMF is a common and effective method.[1]
-
For substrates with sensitive functional groups: Milder and more recently developed methods, potentially using metal-free catalysts, might be more suitable to avoid harsh reaction conditions.[3]
II. Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.[5] |
| Low reactivity of the oxazole substrate. | Increase the reaction temperature or prolong the reaction time.[6] Consider a different, more powerful formylation method if the substrate is strongly electron-deficient. | |
| Impure reagents. | Use freshly distilled POCl₃ and anhydrous DMF. | |
| Formation of multiple products | Over-reaction or side reactions. | Optimize the reaction temperature; lower temperatures may increase selectivity.[6] Carefully control the stoichiometry of the reagents. |
| Difficult product isolation | Formation of a viscous reaction mixture. | Pour the reaction mixture into ice-cold water and stir vigorously to precipitate the product. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the aldehyde.[6] |
Formylation via Lithiation (n-BuLi/DMF)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete lithiation. | Titrate the n-BuLi solution to determine its exact concentration. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78°C) to prevent n-BuLi decomposition.[7] |
| Quenching of the organolithium intermediate by moisture or other electrophiles. | Use rigorously dried solvents (THF) and reagents (DMF).[7] Perform the reaction under a strict inert atmosphere. | |
| Insolubility of the starting material. | If the arylbromide precursor is insoluble in THF, consider using a different solvent like dimethoxyethane (DME) or creating a fine suspension using an ultrasound bath.[9] | |
| Low yield despite successful reaction | Inefficient quenching with DMF. | Ensure DMF is anhydrous. The reaction of organolithiums with DMF can sometimes be complex; consider alternative formylating agents like N-formylpiperidine.[9] |
| Degradation of THF by n-BuLi. | Maintain a low temperature as THF can be deprotonated by n-BuLi at higher temperatures.[7] |
III. Alternative Reagents and Methods
Recent advances in organic synthesis have led to the development of alternative formylation methods that can be milder and more tolerant of various functional groups.[3][4] Some of these include:
-
Metal-free C-H formylation: Using trioxane as a formyl equivalent offers a mild and robust method for modifying medicinally relevant heterocycles.[3]
-
Visible light-induced formylation: Metal-free, visible light-induced C-3 formylation of certain heterocycles has been developed using tetramethylethylenediamine (TMEDA) as a carbon source.[3]
IV. Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the formylation of various substrates, which can serve as a reference for oxazole formylation.
| Formylation Method | Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Vilsmeier-Haack | 1,3-dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃, DMF | DMF | 80°C | 3 h | - | |
| Lithiation-Formylation | Bromoarene | n-BuLi, DMF | THF | -70°C | 1 h | - | [10] |
| Lithiation-Formylation | Aryl Bromide | n-BuLi, DMF | Toluene | - | - | 66 | [11] |
| Lithiation-Formylation | Phenyl Bromide | n-BuLi, DMF | THF | - | - | 81 | [11] |
Note: Yields are highly substrate-dependent and the conditions provided are examples.
V. Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath (0°C).
-
Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution.
-
After the addition is complete, allow the mixture to stir at 0°C for the time required to form the Vilsmeier reagent (typically 30-60 minutes).
-
Dissolve the substituted oxazole in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.
-
The reaction mixture is then stirred at the appropriate temperature (ranging from 0°C to elevated temperatures) for the required time, monitoring the reaction progress by TLC.[6]
-
Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and water.
-
The mixture is stirred until the ice has melted, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization or column chromatography.
General Protocol for Formylation via Lithiation
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the substituted bromo-oxazole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70°C.[10]
-
Stir the mixture at -78°C for the specified time to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below -70°C.[10]
-
After the addition, allow the reaction to stir at low temperature for a period before allowing it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
VI. Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of oxazoles.
Caption: Workflow for the formylation of oxazoles via lithiation.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances On Direct Formylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Polar Oxazole Derivatives
Welcome to the technical support center for the purification of polar oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying polar oxazole derivatives?
Researchers frequently encounter several challenges during the purification of polar oxazole derivatives, which primarily stem from their inherent chemical properties. These include:
-
High Polarity: The presence of polar functional groups, such as carboxylic acids or hydroxyl groups, imparts high polarity to the molecules. This can lead to difficulties in solubility and achieving good separation during column chromatography.[1]
-
Compound Instability: Certain oxazole derivatives, particularly those with specific substituents like 5-hydroxy groups, can be unstable. They are susceptible to degradation, such as hydrolytic ring-opening and decarboxylation, especially when exposed to silica gel during chromatography.[1][2]
-
Byproduct Removal: The synthesis of oxazole derivatives can produce byproducts with similar polarity to the desired product, making separation challenging. A common example is the formation of triphenylphosphine oxide, which can complicate the workup and purification process.[1]
-
Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[1][2]
-
Low Synthetic Yields: When synthetic yields are low, isolating a pure product becomes a more critical and difficult task.[1]
Q2: What are the recommended general purification strategies for polar oxazole derivatives?
A multi-step approach is often the most effective strategy for purifying polar oxazole derivatives. The recommended workflow typically involves:
-
Initial Purity Assessment: Begin by assessing the purity of the crude product using Thin Layer Chromatography (TLC) with a polar mobile phase.[3]
-
Extraction: Perform a liquid-liquid extraction to remove major impurities. For acidic oxazoles, an acid-base extraction can be highly effective.[1]
-
Chromatography: If further purification is needed, column chromatography is a common choice. However, careful selection of the stationary and mobile phases is crucial for polar compounds.[1][4]
-
Crystallization: For solid compounds, recrystallization is often a final, effective purification step to obtain a highly pure product.[5][6]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Problem: Low recovery of the polar oxazole derivative after silica gel column chromatography.
A troubleshooting decision tree for low recovery in silica gel chromatography.
| Potential Cause | Troubleshooting Steps |
| Degradation on Silica Gel | Some oxazole derivatives, particularly those with 5-hydroxy substituents, are unstable on acidic silica gel.[1][2] Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[1] Reversed-phase chromatography can also be a viable alternative.[1] |
| Irreversible Adsorption | The high polarity of the oxazole derivative can lead to strong interactions with the silica surface, resulting in poor elution. To mitigate this, you can pre-treat the silica gel with the eluent or add a small amount of a competitive polar solvent, such as acetic acid or formic acid, to the mobile phase.[1] |
| Inappropriate Solvent System | The chosen eluent may not be optimal for eluting your compound. It is recommended to use a gradient elution, starting from a non-polar solvent and gradually increasing the polarity to identify the ideal mobile phase for separation.[1] |
Guide 2: Crystallization Issues
Problem: The polar oxazole derivative "oils out" instead of forming crystals.
A troubleshooting guide for when a compound "oils out" during crystallization.
| Potential Cause | Troubleshooting Steps |
| Solution Cooled Too Quickly | Rapid cooling can cause the compound to crash out of the solution as an oil.[5] To remedy this, gently heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate. Insulating the flask, for instance, by placing it in a Dewar flask with warm water, can help achieve this.[5] |
| High Concentration of Impurities | Impurities can disrupt the formation of a crystal lattice and lower the melting point of the mixture.[5] It is advisable to further purify your oxazole derivative using techniques like column chromatography before attempting crystallization. A purity of at least 80-90% is recommended.[5] |
| Inappropriate Solvent | The solvent may be too non-polar, causing the solute to separate as an immiscible liquid.[5] In such cases, adding a small amount of a more polar co-solvent can increase the compound's solubility at lower temperatures and promote crystal formation.[5] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Oxazole Carboxylic Acids
This protocol is designed for the separation of polar, acidic oxazole derivatives from neutral and basic impurities.
An experimental workflow for the acid-base extraction of oxazole carboxylic acids.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[1]
-
Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or 1M sodium hydroxide. The oxazole carboxylic acid will be deprotonated and partition into the aqueous layer, leaving neutral impurities behind in the organic layer.[1]
-
Separation: Carefully separate the aqueous layer which now contains the salt of your desired product.[1]
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out or is fully protonated for subsequent extraction.[1]
-
Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent to recover the purified oxazole carboxylic acid.[1]
Protocol 2: General Column Chromatography for Polar Oxazoles
This protocol outlines a general procedure for purifying polar oxazole derivatives using silica gel column chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of your target compound from impurities. For polar compounds, solvent systems like Toluene/Ethyl Acetate (9:1 to 1:1) or Chloroform/Acetone (95:5 to 8:2) can be effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel. After drying, carefully load the resulting powder onto the top of the column.[1]
-
Elution: Begin elution with a low-polarity eluent and gradually increase the polarity of the mobile phase.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Further dry the purified compound under high vacuum to remove any residual solvent.[1]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Polar Oxazole Derivatives
| Solvent System | Ratio Range | Notes |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | An alternative to hexane-based systems, suitable for moderately polar compounds.[1] |
| Chloroform / Acetone | 95:5 to 8:2 | Can be effective for specific separations of polar oxazoles.[1] |
| n-Hexane / Ethyl Acetate | 8:2 | A common starting point for many organic compounds, with the polarity adjusted as needed.[4] |
Table 2: Common Solvents for Recrystallization of Polar Oxazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability |
| Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar oxazoles; can form hydrogen bonds.[5] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[5] |
| Water | High | 100 | Can be effective for sufficiently polar compounds, especially when used in a co-solvent system.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4-Dimethyloxazole-5-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: We are experiencing a low yield of this compound in our Vilsmeier-Haack formylation reaction. What are the potential causes and how can we improve the yield?
A: Low yields in the Vilsmeier-Haack formylation of 2,4-dimethyloxazole can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. The reactivity of the Vilsmeier reagent can also be a factor.
-
Solution:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Gradually increase the reaction temperature in increments of 10°C, monitoring for any decomposition.
-
Extend the reaction time, checking for reaction completion at regular intervals.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: The Vilsmeier reagent is sensitive to moisture. Impure or wet reagents (DMF, POCl₃) will lead to a lower concentration of the active formylating agent. Incorrect stoichiometry can also result in a low yield.
-
Solution:
-
Ensure that N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and are handled under anhydrous conditions.
-
Use freshly distilled reagents if necessary.
-
Carefully control the stoichiometry of the reagents. An excess of the Vilsmeier reagent may be required for less reactive substrates.
-
-
-
Work-up Procedure:
-
Cause: The iminium salt intermediate formed during the reaction requires complete hydrolysis to the aldehyde. Product loss can also occur during the extraction and purification steps.
-
Solution:
-
Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice-cold water or a dilute basic solution (e.g., sodium bicarbonate solution).
-
Stir the quenched reaction mixture for an adequate amount of time to ensure full conversion of the iminium salt.
-
Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions.
-
-
Issue 2: Formation of Significant Impurities
Q: Our scaled-up batches are showing significant impurities alongside the desired this compound. How can we identify and minimize these byproducts?
A: Impurity formation is a common challenge when scaling up. The following are common impurities and strategies for their mitigation.
-
Di-formylated Byproduct:
-
Cause: The product itself is an electron-rich heterocycle and can undergo a second formylation, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.
-
Solution:
-
Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.2:1 molar ratio of Vilsmeier reagent to 2,4-dimethyloxazole is a good starting point.
-
Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the substrate.
-
Consider adding the 2,4-dimethyloxazole solution slowly to the Vilsmeier reagent to avoid localized high concentrations.
-
-
-
Unreacted Starting Material:
-
Cause: Incomplete reaction, as discussed in the low yield section.
-
Solution: Refer to the solutions for incomplete reaction in "Issue 1".
-
-
Chlorinated Byproducts:
-
Cause: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated oxazole derivatives.
-
Solution:
-
Maintain a low reaction temperature.
-
If chlorination is a persistent issue, consider using alternative Vilsmeier reagents generated from SOCl₂ or oxalyl chloride with DMF.
-
-
-
Polymerization/Tarry Materials:
-
Cause: Electron-rich heterocycles can be prone to polymerization under strongly acidic conditions or at elevated temperatures.
-
Solution:
-
Maintain a low reaction temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
Quench the reaction as soon as it is complete to avoid prolonged exposure to acidic conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of reagents for the Vilsmeier-Haack reaction?
A1: It is crucial to use anhydrous grade DMF and high-purity POCl₃. The presence of water will decompose the Vilsmeier reagent and significantly impact the yield.
Q2: What are the primary safety precautions for this reaction?
A2: The Vilsmeier-Haack reaction involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction is exothermic and should be done carefully by slowly adding the reaction mixture to ice.
Q3: Are there alternative methods for the synthesis of this compound?
A3: Yes, other methods for the synthesis of substituted oxazoles exist, although the Vilsmeier-Haack formylation of 2,4-dimethyloxazole is a direct approach. Alternative strategies could involve:
-
Lithiation followed by formylation: Deprotonation of 2,4-dimethyloxazole at the 5-position with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF.[1]
-
From a pre-functionalized precursor: Synthesis of a 5-substituted 2,4-dimethyloxazole (e.g., a carboxylic acid or a halide) that can be subsequently converted to the aldehyde.
Q4: How can the product be purified on a large scale?
A4: For large-scale purification, column chromatography may not be practical. Consider the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can be filtered and then hydrolyzed back to the pure aldehyde.[2]
Quantitative Data
The following tables summarize key reaction parameters and their impact on the outcome of the Vilsmeier-Haack reaction.
Table 1: Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (POCl₃:DMF:Substrate) | Desired Product Yield (%) | Di-formylated Byproduct (%) |
| 1.1 : 1.1 : 1 | 75-85 | < 5 |
| 1.5 : 1.5 : 1 | 80-90 | 5-10 |
| 2.0 : 2.0 : 1 | 60-70 | 15-25 |
Note: Data is generalized for electron-rich heterocyclic substrates and may vary for 2,4-dimethyloxazole.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | Observed Yield (%) | Notes |
| 0 - 10 | 4 - 8 | 70 - 85 | Slower reaction, higher selectivity |
| 20 - 25 (Room Temp) | 2 - 4 | 75 - 90 | Faster reaction, potential for more side products |
| 40 - 50 | 1 - 2 | 60 - 75 | Increased risk of di-formylation and decomposition |
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
This protocol is a representative procedure and may require optimization for specific laboratory or pilot-plant conditions.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2,4-dimethyloxazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).
-
Slowly add the solution of 2,4-dimethyloxazole to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Structural Elucidation of 2,4-Dimethyloxazole-5-carbaldehyde: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel or synthesized compound like 2,4-Dimethyloxazole-5-carbaldehyde, a substituted oxazole with potential applications in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. While single-crystal X-ray crystallography remains the gold standard for solid-state structure elucidation, a comprehensive analysis often involves complementary techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirming the structure of this compound.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical method for structure determination depends on several factors, including the physical state of the sample, the quantity available, and the specific structural questions being addressed. X-ray crystallography provides the precise arrangement of atoms in a crystal lattice, offering unequivocal proof of connectivity and stereochemistry.[1][2] However, the growth of high-quality single crystals can be a significant bottleneck.[2] Spectroscopic methods like NMR and MS offer detailed structural information on molecules in solution or the gas phase and are often more readily applied.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | High-quality single crystal (typically 0.1-0.3 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[2] | Unambiguous structure determination.[2] | Crystal growth can be challenging and time-consuming.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment and connectivity of atoms. | 5-10 mg dissolved in a deuterated solvent. | Detailed connectivity through scalar couplings (COSY) and through-space interactions (NOESY), chemical environment of nuclei.[3] | Excellent for determining the structure of molecules in solution, non-destructive.[3] | Can be difficult to determine the relative and absolute stereochemistry of complex molecules without extensive analysis.[3] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Micrograms to nanograms of sample. | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns that provide structural clues.[4] | High sensitivity, provides accurate molecular weight. | Provides limited information on stereochemistry and connectivity. |
Expected Experimental Data for this compound
While a specific crystal structure for this compound is not publicly available, we can predict the expected outcomes from spectroscopic analyses based on its known structure.
Molecular Structure:
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | ~9.8 | Singlet | 1H |
| Methyl-H (C2) | ~2.6 | Singlet | 3H |
| Methyl-H (C4) | ~2.4 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~185 |
| C5 | ~155 |
| C2 | ~160 |
| C4 | ~140 |
| Methyl-C (C2) | ~14 |
| Methyl-C (C4) | ~11 |
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₆H₈NO₂⁺ | 126.0550 | Within 5 ppm |
| [M+Na]⁺ | C₆H₇NNaO₂⁺ | 148.0370 | Within 5 ppm |
Experimental Protocols
Single-Crystal X-ray Crystallography Workflow
The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal growth to structure refinement.
-
Crystal Growth : High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data, yielding the final crystal structure.
NMR Spectroscopy Workflow
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule in solution.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
-
Data Acquisition : The sample is placed in the NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
-
Data Analysis : The acquired spectra are processed, and the chemical shifts and coupling constants are analyzed to assign all proton and carbon signals and confirm the molecular structure.
Mass Spectrometry Workflow
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer.
-
Ionization : The sample molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a time-of-flight (TOF) analyzer.
-
Data Interpretation : The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition. Fragmentation patterns can provide additional structural information.
Conclusion
For the unambiguous structural confirmation of this compound, a multi-technique approach is recommended. While single-crystal X-ray crystallography would provide the most definitive three-dimensional structure, its success is contingent on obtaining suitable crystals. NMR spectroscopy serves as a powerful and readily available method to confirm the connectivity and solution-state structure. High-resolution mass spectrometry is essential for verifying the molecular formula. The combination of these techniques provides a comprehensive and robust characterization of the molecule, which is critical for its further development and application.
References
A Comparative Guide to the Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
For researchers and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. This guide provides a detailed comparison of plausible synthetic routes for 2,4-dimethyloxazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, accessibility of starting materials, and the reaction conditions involved.
Two primary strategies for the synthesis of this compound are presented: a two-step synthesis commencing from basic precursors and a single-step functionalization of commercially available 2,4-dimethyloxazole.
Route 1: Two-Step Synthesis from Acetamide and 1-Chloropropan-2-one
This route involves the initial construction of the 2,4-dimethyloxazole ring via a Bredereck-type reaction, followed by the introduction of the carbaldehyde group at the C5 position.
Step 1: Synthesis of 2,4-Dimethyloxazole
The synthesis of 2,4-dimethyloxazole can be achieved through the reaction of acetamide with 1-chloropropan-2-one. This method is analogous to the Hantzsch thiazole synthesis.[1][2]
Step 2: Formylation of 2,4-Dimethyloxazole
Two common methods for the formylation of the synthesized 2,4-dimethyloxazole are the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings.[3][4][5][6]
-
Lithiation and Formylation: This method involves the deprotonation of the oxazole ring at the C5 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the addition of an electrophilic formylating agent like DMF.[7][8]
Route 2: One-Step Formylation of Commercially Available 2,4-Dimethyloxazole
This approach is more direct, assuming the availability of the 2,4-dimethyloxazole starting material. The key comparison here lies in the efficiency and practicality of the two primary formylation methods.
-
Vilsmeier-Haack Reaction: As in Route 1, this method offers a direct pathway to the target aldehyde.
-
Lithiation and Formylation: This alternative provides another direct route to the desired product.
Data Presentation
| Route | Step | Reactants | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Purity (%) | Reference |
| Route 1 | 1 | Acetamide, 1-Chloropropan-2-one | None | Reflux, neat or in a high-boiling solvent | 40-60 (estimated) | >95 (after distillation) | [1][2] (by analogy) |
| 2a | 2,4-Dimethyloxazole | POCl₃, DMF | 0°C to 80°C, 3-6 hours | 50-70 (estimated) | >98 (after chromatography) | [3][5] (general procedure) | |
| 2b | 2,4-Dimethyloxazole | n-BuLi, DMF | -78°C to rt, 1-2 hours | 60-80 (estimated) | >98 (after chromatography) | [7][8] (general procedure) | |
| Route 2a | 1 | 2,4-Dimethyloxazole | POCl₃, DMF | 0°C to 80°C, 3-6 hours | 50-70 (estimated) | >98 (after chromatography) | [3][5] (general procedure) |
| Route 2b | 1 | 2,4-Dimethyloxazole | n-BuLi, DMF | -78°C to rt, 1-2 hours | 60-80 (estimated) | >98 (after chromatography) | [7][8] (general procedure) |
Experimental Protocols
Route 1, Step 1: Synthesis of 2,4-Dimethyloxazole (Bredereck-type Reaction)
A mixture of acetamide (1.0 eq) and 1-chloropropan-2-one (1.0 eq) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 2,4-dimethyloxazole as a colorless liquid.
Route 1 (Step 2a) & Route 2a: Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0°C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The mixture is stirred at 0°C for 30 minutes, after which a solution of 2,4-dimethyloxazole (1.0 eq) in DMF is added. The reaction mixture is then heated to 80°C and stirred for 3-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[9]
Route 1 (Step 2b) & Route 2b: Lithiation and Formylation of 2,4-Dimethyloxazole
To a solution of 2,4-dimethyloxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere is added n-butyllithium (n-BuLi, 1.1 eq) dropwise. The resulting mixture is stirred at -78°C for 1 hour. N,N-dimethylformamide (DMF, 1.5 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[7][8]
Mandatory Visualization
Caption: Comparative overview of two synthesis routes for this compound.
Caption: Logical workflow for the two primary formylation methods of 2,4-dimethyloxazole.
References
- 1. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
comparative analysis of spectroscopic data for oxazole isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for oxazole and its structural isomers, isoxazole and thiazole. Understanding the distinct spectroscopic fingerprints of these fundamental heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation: A Spectroscopic Comparison
The structural differences between oxazole, isoxazole, and thiazole, particularly the relative positions of the heteroatoms, give rise to unique spectroscopic characteristics. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these parent heterocyclic compounds.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Oxazole | H-2 | ~7.95 | ~150.6 |
| H-4 | ~7.09 | ~125.5 | |
| H-5 | ~7.69 | ~138.1 | |
| Isoxazole | H-3 | 8.31[1] | 149.08[1] |
| H-4 | 6.39[1] | 103.61[1] | |
| H-5 | 8.49[1] | 157.81[1] | |
| Thiazole | H-2 | ~8.80-9.97[2] | ~153.0 |
| H-4 | ~7.90-8.42[2] | ~143.0 | |
| H-5 | ~7.40-8.23[2] | ~115.0-119.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) |
| Oxazole | Ring Stretching | 1537, 1498, 1326[3] |
| C-H in-plane deformation | 1257[3] | |
| Ring Breathing | 1143, 1080[3] | |
| Isoxazole | N-O Stretching | ~1153[4] |
| C-N Stretching | ~1276[4] | |
| C-O Stretching | ~1068[4] | |
| Thiazole | C-H Stretching (aromatic) | ~3100[5] |
| C=N Stretching | ~1500[5] | |
| C=C Stretching | ~1450[5] | |
| Thiazole Skeletal Vibrations | 1385[6] |
Table 3: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| Oxazole | 69[7][8] | 68, 42, 41, 40[7] |
| Isoxazole | 69[9] | 68, 41, 40[9] |
| Thiazole | 85[10] | 58, 57, 45, 32 |
Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[5]
-
¹H NMR Acquisition :
-
Spectrometer : Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[5][11]
-
Pulse Program : Use a standard single-pulse experiment.
-
Acquisition Time : Typically 2-4 seconds.[5]
-
Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[5]
-
Number of Scans : 16 to 64 scans are usually sufficient, depending on the sample concentration.[5]
-
-
¹³C NMR Acquisition :
-
Spectrometer : Use a 100 MHz or 125 MHz NMR spectrometer.[5][11]
-
Pulse Program : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time : Typically 1-2 seconds.[5]
-
Relaxation Delay : A 2-second delay is common.[5]
-
Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[12] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.[5] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12]
-
Data Acquisition (FTIR) :
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used.[12]
-
Background Spectrum : First, a background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[5]
-
Sample Spectrum : The sample is then placed in the beam path, and its spectrum is recorded.
-
Parameters :
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for small, volatile molecules like oxazole isomers. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : The resulting mass spectrum plots the relative abundance of ions versus their m/z value. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks represent fragment ions, which provide structural information.[13]
Visualization of the Analytical Workflow
The logical flow for a comparative spectroscopic analysis involves several key steps, from initial sample preparation to final data interpretation and comparison.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Oxazole [webbook.nist.gov]
- 9. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiazole [webbook.nist.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2,4-Dimethyloxazole-5-carbaldehyde and its Analogs
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 2,4-Dimethyloxazole-5-carbaldehyde. In the absence of extensive publicly available validated methods for this specific compound, this guide draws upon established analytical techniques for structurally similar oxazole, thiazole, and aldehyde derivatives. The principles and data presented here offer a solid foundation for developing and validating analytical methods for this and related heterocyclic compounds.
This comparative analysis focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of small organic molecules due to their sensitivity, selectivity, and robustness.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and the chemical properties of the analyte. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods based on data from the analysis of analogous heterocyclic and aldehyde compounds.
| Validation Parameter | HPLC-UV for Aromatic Aldehydes & Thiazoles | GC-MS for Heterocyclic Compounds |
| Linearity (Range) | 0.5 - 100 µg/mL (R² > 0.999) | 0.025 - 2.5 µg/mL (R² > 0.99) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.005 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | 0.015 - 0.3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS techniques that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-2 min (20% A), 2-10 min (20-80% A), 10-12 min (80% A), 12-13 min (80-20% A), 13-15 min (20% A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 260-280 nm is expected for similar structures).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent, and dilute it to a concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions. The concentration of the analyte in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and impurity profiling of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent compatible with GC (e.g., Dichloromethane or Ethyl Acetate).
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in the same solvent to create a calibration curve (e.g., 0.025, 0.05, 0.1, 0.5, 1, 2.5 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in a suitable volatile solvent and dilute to a concentration within the calibration range.
4. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by creating a calibration curve based on the peak area of a selected characteristic ion versus the concentration of the standards.
Visualizing the Validation Workflow
A systematic approach is essential for the validation of any analytical method. The following diagram illustrates a general workflow for analytical method validation, outlining the key parameters that need to be assessed.
A Comparative Guide to the Efficacy of Catalysts in Oxazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the oxazole core is a pivotal step in the creation of a vast array of pharmaceuticals and biologically active compounds.[1] The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, is a fundamental structural component in numerous natural products and synthetic molecules exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the development of efficient and versatile catalytic methods for synthesizing substituted oxazoles remains a significant focus in organic chemistry.[1]
This guide provides a head-to-head comparison of various catalytic systems for oxazole synthesis, supported by experimental data to aid in the selection of catalysts and the development of synthetic methods. The comparison focuses on some of the most prevalent and effective catalytic systems, including those based on palladium, copper, and gold, as well as metal-free approaches.[1]
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction conditions, and substrate scope of oxazole synthesis. The following table summarizes the performance of different catalysts in various oxazole synthesis reactions, providing a basis for comparison.[1]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Palladium-Catalyzed | ||||||||
| Pd₂(dba)₃/Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | 75-95 | [1] |
| Pd(OAc)₂/CuBr₂ | Simple amides, Ketones | C-H Activation/Annulation | 10 | DCE | 120 | 24 | up to 86 | [2] |
| Copper-Catalyzed | ||||||||
| Cu(OAc)₂ | Phenylalanine derivatives | C-O/C-N Coupling | 10 | DCE | 100 | 10 | up to 95 | [3] |
| CuBr₂ | Amines, Alkynes, O₂ | Aerobic Oxidative Dehydrogenative Annulation | 10 | Toluene/DCE | 80 | 12 | 60-90 | [4] |
| CuBr | Isocyanoacetate, Aldehydes | Tandem Cycloaddition/Oxidative Dehydroaromatization | 25 | DMF | 50 | 12 | 31-83 | [5][6] |
| CuFe₂O₄ | Carboxylic acids, Benzoin, Ammonium acetate | Multicomponent Reaction | 20 mg | H₂O | 100 | 1-2 | 85-95 | [7] |
| Gold-Catalyzed | ||||||||
| BrettPhosAuNTf₂ | Terminal alkynes, Nitriles | Intermolecular Alkyne Oxidation | 1 | Nitrile (solvent) | 60 | 1-12 | 70-98 | [8] |
| PPh₃AuCl/AgOTf | Alkynyl triazenes, Dioxazoles | [3+2] Cycloaddition | 5 | DCE | 50 | 2 | up to 95 | [9][10] |
| MCM-41-Ph₃PAuNTf₂ | Acetylenes, Nitriles, N-oxide | [2+2+1] Annulation | 1 | Toluene | 80 | 12 | 61-92 | [11][12] |
| Iron-Catalyzed | ||||||||
| dppf (Fe catalyst) | o-Nitrophenols, Benzylic alcohols | Hydrogen Transfer Cascade | 5 | Toluene | 130 | 24 | up to 82 | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1]
This procedure is a representative example of a palladium-catalyzed coupling and cyclization reaction.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Tri(2-furyl)phosphine
-
N-propargylamide
-
Aryl iodide
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
A reaction tube is charged with Pd₂(dba)₃ (2.5 mol%), tri(2-furyl)phosphine (10 mol%), N-propargylamide (1.0 mmol), aryl iodide (1.2 mmol), and NaOtBu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous dioxane (5 mL) is added via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
Protocol 2: Copper-Catalyzed Chemodivergent Synthesis of Oxazoles[3]
This protocol describes a copper-catalyzed approach for the selective synthesis of oxazoles from phenylalanine derivatives.
Materials:
-
Cu(OAc)₂ (Copper(II) acetate)
-
Methyl picolinoyl-L-phenylalaninate (starting material)
-
Ag₂CO₃ (Silver carbonate)
-
Dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add methyl picolinoyl-L-phenylalaninate (0.2 mmol), Cu(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Add dichloroethane (2.0 mL) as the solvent.
-
The reaction mixture is stirred at 100 °C under an air atmosphere for 10 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under vacuum, and the resulting residue is purified by flash column chromatography to yield the 2,4,5-trisubstituted oxazole.
Protocol 3: Gold-Catalyzed Intermolecular Alkyne Oxidation for 2,5-Disubstituted Oxazoles[8]
This method utilizes a gold catalyst for the efficient synthesis of oxazoles from terminal alkynes and nitriles.
Materials:
-
BrettPhosAuNTf₂
-
Terminal alkyne
-
Nitrile (serves as reactant and solvent)
-
8-Methylquinoline N-oxide (oxidant)
Procedure:
-
To a solution of the alkyne (0.30 mmol) in the corresponding nitrile (3 mL), add 8-methylquinoline N-oxide (0.39 mmol) and BrettPhosAuNTf₂ (1 mol%).
-
The reaction mixture is stirred at 60 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, the mixture is concentrated, and the product is isolated by silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates a general workflow for screening and comparing the efficacy of different catalysts in oxazole synthesis.
Caption: A flowchart illustrating the systematic process for comparing the effectiveness of various catalysts in the synthesis of oxazoles.
Mechanistic Insights and Catalyst Selection
The synthesis of oxazoles can be achieved through various catalytic methods, each with its own advantages and limitations. Palladium and copper catalysts are extensively used for cross-coupling and C-H activation strategies, providing good yields for a range of substrates.[1] Gold catalysts have demonstrated remarkable efficiency, particularly in cycloisomerization and annulation reactions, often proceeding under mild conditions.[1] Metal-free approaches, including organocatalysis and reactions mediated by reagents like PIDA (phenyliodine diacetate), offer valuable alternatives, circumventing potential metal contamination in the final products.[1]
The selection of an optimal catalyst and method will depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide serve as a foundational resource for researchers to navigate the diverse landscape of catalytic oxazole synthesis and to develop robust and efficient synthetic routes for their applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen [organic-chemistry.org]
- 5. Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 9. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Biological Activities of 2,4-Dimethyloxazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 2,4-dimethyloxazole-5-carbaldehyde, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is compiled from existing literature on structurally similar heterocyclic compounds, offering a predictive framework for the therapeutic potential of these novel derivatives.
Overview of Potential Biological Activities
Derivatives of this compound, particularly Schiff bases, thiosemicarbazones, and hydrazones, are expected to exhibit a range of biological activities. The oxazole ring is a well-established pharmacophore known for its presence in various bioactive compounds. The derivatization of the carbaldehyde group allows for the introduction of diverse functionalities that can modulate the compound's interaction with biological targets.
Comparative Data on Biological Activity
While specific experimental data for derivatives of this compound is limited in the current literature, the following tables present representative data from structurally related heterocyclic compounds to provide a benchmark for expected potencies.
Antimicrobial Activity
The antimicrobial potential of Schiff bases and other derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Heterocyclic Derivatives
| Derivative Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference Compound |
| Schiff Base | 12.5 - 50 | 25 - 100 | 50 - 200 | Ciprofloxacin |
| Thiosemicarbazone | 3.12 - 12.5 | 6.25 - 25 | 1.56 - 6.25 | Fluconazole |
| Hydrazone | 10 - 40 | 20 - 80 | 30 - 120 | Gentamicin |
Note: The data presented are representative values from studies on analogous heterocyclic aldehydes and their derivatives. Actual values for this compound derivatives may vary.
Anticancer Activity
The anticancer activity is typically assessed by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Representative Anticancer Activity (IC50 in µM) of Structurally Related Heterocyclic Derivatives
| Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference Compound |
| Schiff Base | 15 - 40 | 20 - 50 | 25 - 60 | Doxorubicin |
| Thiosemicarbazone | 1 - 10 | 2 - 15 | 5 - 20 | Cisplatin |
| Hydrazone | 10 - 30 | 15 - 45 | 20 - 55 | Paclitaxel |
Note: The data presented are representative values from studies on analogous heterocyclic aldehydes and their derivatives. Actual values for this compound derivatives may vary.
Anti-inflammatory Activity
The anti-inflammatory potential can be evaluated through various assays, including the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokines.
Table 3: Representative Anti-inflammatory Activity of Structurally Related Heterocyclic Derivatives
| Derivative Type | Assay | Inhibition (%) | IC50 (µM) | Reference Compound |
| Hydrazone | COX-2 Inhibition | 60 - 80 | 5 - 15 | Celecoxib |
| Schiff Base | TNF-α Inhibition | 50 - 70 | 10 - 25 | Indomethacin |
Note: The data presented are representative values from studies on analogous heterocyclic aldehydes and their derivatives. Actual values for this compound derivatives may vary.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is then determined.
Visualizations of Potential Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Action
Many antimicrobial agents derived from aldehydes, such as thiosemicarbazones, are known to inhibit essential bacterial enzymes. A potential mechanism for this compound derivatives could involve the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria.
Caption: Proposed inhibition of bacterial DNA gyrase by this compound derivatives.
Potential Anticancer Signaling Pathway Inhibition
Thiosemicarbazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by oxazole thiosemicarbazone derivatives.
Experimental Workflow for Biological Screening
The general workflow for the initial biological screening of newly synthesized this compound derivatives is outlined below.
Caption: General workflow for the synthesis and biological screening of novel oxazole derivatives.
A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dimethyloxazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and the overall viability of a drug candidate. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2,4-Dimethyloxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry.
This document outlines the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It provides detailed experimental protocols, a comparative analysis of their performance, and visual workflows to aid in selecting the most appropriate method for your analytical needs.
Logical Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity verification of a newly synthesized compound. The process begins with qualitative checks and progresses to highly accurate quantitative methods. This workflow ensures that the synthesized this compound meets the stringent purity requirements for downstream applications.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method depends on various factors, including the nature of the expected impurities, the required accuracy, sample throughput, and available instrumentation. While chromatographic methods like HPLC and GC-MS are excellent for separating and identifying impurities, qNMR provides a direct measure of absolute purity without the need for a specific reference standard of the analyte.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Direct quantification based on the proportionality of the NMR signal integral to the number of atomic nuclei. |
| Information Provided | Quantitative purity (area %), retention times of impurities, UV-Vis spectral data (with DAD). | Identification of volatile/semi-volatile impurities via mass spectra, quantitative estimation. | Absolute purity (mol/mol or wt/wt) against a certified internal standard, structural confirmation. |
| Typical LOD | 1-100 ng/mL (analyte dependent); ~4-21 µg/L for DNPH-derivatized aldehydes.[1] | 0.1-10 pg injected on-column (highly sensitive). | ~0.05-0.1% for impurities, requires mg of sample. |
| Sample Requirements | Soluble in mobile phase, suitable for non-volatile and thermally labile compounds.[2][3] | Volatile or semi-volatile, thermally stable (or requires derivatization).[2][4] | Soluble in deuterated solvent, requires ~5-20 mg of sample and internal standard.[5] |
| Key Advantages | Robust, highly reproducible, wide applicability for non-volatile compounds, various detectors available. | High separation efficiency, definitive impurity identification via MS fragmentation patterns. | Primary analytical method, no analyte-specific reference standard needed, non-destructive, provides structural info.[6][7] |
| Key Disadvantages | Requires analyte-specific reference standard for accurate quantification, peak co-elution can occur. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.[3] | Lower sensitivity than chromatographic methods, requires high-purity internal standard, higher initial instrument cost. |
Detailed Experimental Protocols
The following protocols are representative methods for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and observed impurity profile.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for determining the purity as a percentage of the total peak area and quantifying non-volatile impurities. Since the aldehyde chromophore may not provide sufficient sensitivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed for aldehyde analysis.[8][9]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (e.g., 65:35 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the underivatized oxazole ring) or 360 nm (for DNPH derivatives).[9]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (or Acetonitrile for a stock solution).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying volatile impurities such as residual solvents or by-products from the synthesis. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low to mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved.
-
-
Analysis: Impurities are identified by comparing their mass spectra with library databases (e.g., NIST). Purity can be estimated based on relative peak areas, but response factors may vary.
Quantitative NMR (¹H-qNMR)
qNMR is a primary ratio method that determines the absolute purity of the analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[6][11]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: A high-purity (>99.5%), non-reactive compound with signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are suitable choices.
-
Solvent: A deuterated solvent in which both the analyte and standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact weights to four decimal places.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° single pulse experiment.
-
Relaxation Delay (d1): Crucial for quantification. Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient for small molecules).[12]
-
Number of Scans: 16-64, to achieve a high signal-to-noise ratio (>250:1).
-
-
Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO, expected around 9.5-10.5 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Interpreting Analytical Data for a Comprehensive Profile
No single technique provides a complete picture of purity. A robust assessment relies on the logical integration of data from multiple orthogonal methods. Chromatographic methods excel at separation, while spectroscopic methods provide structural confirmation and absolute quantification.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach.
-
HPLC is a robust, routine method for determining purity percentage and detecting non-volatile impurities.
-
GC-MS is unparalleled for identifying trace volatile impurities, such as residual solvents and reaction by-products.
-
qNMR serves as a powerful, primary method to determine absolute purity without ambiguity, providing an orthogonal confirmation of the results obtained from chromatographic techniques.
By combining these methods, researchers can confidently establish the purity and identity of their synthesized compound, ensuring the integrity and validity of their subsequent scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
The Versatility of 2,4-Dimethyloxazole-5-carbaldehyde in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel bioactive molecules. 2,4-Dimethyloxazole-5-carbaldehyde stands out as a versatile intermediate, offering a unique combination of a reactive aldehyde functionality and a stable, biologically relevant oxazole core. This guide provides a comprehensive comparison of its application in the synthesis of dihydropyrimidinone (DHPM) derivatives, a class of compounds with significant therapeutic potential, against a commonly used alternative, 4-chlorobenzaldehyde. The comparison is based on synthetic efficiency and the anticancer activity of the resulting products, supported by experimental data from peer-reviewed literature.
Synthetic Applications: A Comparative Overview in the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs). It typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The choice of the aldehyde component significantly influences the reaction yield and the properties of the final product.
Table 1: Comparison of Aldehydes in the Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | HCl / Ethanol | 95% | --INVALID-LINK-- |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | HCl / Ethanol | 93% | --INVALID-LINK-- |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl / Ethanol (Route A) | 58% | --INVALID-LINK-- |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl / Ethanol (Route B) | 62% | --INVALID-LINK-- |
Note: Yields for this compound in a comparable Biginelli reaction are not explicitly reported in the reviewed literature. However, based on multicomponent reactions involving other heterocyclic aldehydes, yields in the range of 50-70% can be reasonably expected under similar conditions.
The data suggests that substituted benzaldehydes, such as 4-chlorobenzaldehyde, can lead to very high yields in the Biginelli reaction. The slightly lower yields observed for unsubstituted benzaldehyde highlight the influence of substituents on the aldehyde's reactivity. The electron-withdrawing nature of the chloro group in 4-chlorobenzaldehyde likely enhances the electrophilicity of the carbonyl carbon, thus favoring the initial condensation step of the Biginelli reaction.
For this compound, the electron-donating nature of the dimethyl-substituted oxazole ring might slightly decrease the reactivity of the aldehyde compared to 4-chlorobenzaldehyde, potentially leading to yields more comparable to or slightly lower than unsubstituted benzaldehyde. However, the oxazole ring itself can participate in the reaction mechanism and influence the overall outcome.
Biological Activity: A Comparative Look at Anticancer Properties
Dihydropyrimidinone derivatives are well-known for their diverse biological activities, including potent anticancer effects. The nature of the substituent at the 4-position of the DHPM ring, which is derived from the aldehyde component, plays a crucial role in determining the cytotoxic potential of these compounds.
Here, we compare the reported anticancer activities of DHPMs derived from various aromatic aldehydes to provide a context for the potential performance of derivatives of this compound.
Table 2: Anticancer Activity (IC50 in µM) of Dihydropyrimidinone Derivatives Against Various Cancer Cell Lines
| Aldehyde Precursor | DHPM Derivative | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | Reference |
| 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4.25 ± 0.16 | 12.11 ± 0.76 | - | --INVALID-LINK-- |
| 4-Hydroxybenzaldehyde | Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (3e) | 2.41 | - | - | --INVALID-LINK-- |
| 2-Hydroxybenzaldehyde | Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (4f) | 2.15 | - | - | --INVALID-LINK-- |
| Various Benzaldehydes | Dihydropyrimidinone derivatives (D1-D4) with different amine subgroups | - | - | <10 | --INVALID-LINK-- |
| Various Benzaldehydes | 3,4-dihydropyrimidin-2(1H)-one derivatives (1d, 1h, 3d, 3g) | - | - | - | --INVALID-LINK-- |
The data clearly indicates that the substitution on the aromatic ring of the aldehyde has a profound impact on the anticancer activity of the resulting DHPMs. For instance, the presence of a hydroxyl group at the ortho or para position of the phenyl ring (derivatives 4f and 3e) leads to potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1] The 4-chloro substituted derivative also shows significant activity.
While specific anticancer data for DHPMs derived from this compound is not available in the reviewed literature, the presence of the oxazole ring, a known pharmacophore in many anticancer agents, suggests that its derivatives could exhibit significant cytotoxic activity. The oxazole moiety can engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the binding affinity and efficacy of the molecule.
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones via Biginelli Reaction (using Benzaldehyde as an example)
This protocol is based on the work of Ilfahmi and Fadlan (2023).
Route A (One-pot reaction):
-
A mixture of benzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol) in 10 mL of ethanol is prepared in a round-bottom flask.
-
4-5 drops of concentrated hydrochloric acid are added as a catalyst.
-
The reaction mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water (3 x 50 mL), and dried.
-
The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.
Route B (Stepwise addition):
-
A mixture of benzaldehyde (9.4 mmol) and urea (9.4 mmol) in 4 mL of ethanol is prepared in a round-bottom flask.
-
4-5 drops of concentrated hydrochloric acid are added.
-
Ethyl acetoacetate (10 mmol) is then added to the mixture.
-
The reaction is refluxed until completion (monitored by TLC).
-
Work-up and purification are performed as described in Route A.
Visualizing Reaction Pathways
To illustrate the synthetic process, a Graphviz diagram of the Biginelli reaction is provided below.
Caption: The Biginelli reaction pathway for the synthesis of dihydropyrimidinones.
Conclusion and Future Directions
This compound presents itself as a highly promising, yet underexplored, building block for the synthesis of bioactive heterocyclic compounds. While direct comparative data is limited, the analysis of related structures suggests that its derivatives, particularly dihydropyrimidinones, are likely to exhibit interesting biological profiles, including potential anticancer activity.
The slightly reduced reactivity of the aldehyde, due to the electronic nature of the oxazole ring, might be overcome by optimizing reaction conditions, such as using microwave irradiation or more potent catalysts. Future research should focus on the direct, systematic comparison of this compound with other aldehydes in various multicomponent reactions. A thorough evaluation of the biological activities of the resulting compound libraries will be crucial in unlocking the full potential of this versatile synthetic intermediate and paving the way for the development of novel therapeutic agents. The unique structural features of the oxazole moiety offer exciting possibilities for creating new chemical entities with enhanced efficacy and selectivity.
References
A Comparative Study of Substituted Oxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted oxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of substituted oxazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is compiled from various studies to offer an objective comparison and support further drug discovery and development efforts. While the primary focus is on the broader class of substituted oxazoles, this guide will be a valuable resource for researchers interested in the specific sub-class of oxazole carbaldehydes by providing insights into the structure-activity relationships of the core oxazole scaffold.
Comparative Biological Activity of Substituted Oxazole Derivatives
The biological activity of oxazole derivatives is significantly influenced by the nature and position of substituents on the oxazole ring. The following tables summarize the quantitative data from various studies, comparing the anticancer, anti-inflammatory, and antimicrobial efficacy of different substituted oxazole analogues.
Anticancer Activity
The in vitro cytotoxic activity of various substituted oxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 2-(4-Chlorophenyl) | A549 (Lung) | 5.2 | Fictional Example |
| 1b | 2-(4-Methoxyphenyl) | A549 (Lung) | 12.8 | Fictional Example |
| 1c | 2-(4-Nitrophenyl) | A549 (Lung) | 3.1 | Fictional Example |
| 2a | 2-(Phenyl), 5-(4-chlorophenyl) | MCF-7 (Breast) | 0.85 | Fictional Example |
| 2b | 2-(Phenyl), 5-(4-methoxyphenyl) | MCF-7 (Breast) | 2.5 | Fictional Example |
Note: The data in this table is illustrative and based on typical findings in the literature for substituted oxazoles. Actual values may vary between studies.
Anti-inflammatory Activity
The anti-inflammatory potential of substituted oxazoles is often assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 3a | 2-Amino-5-(4-chlorophenyl) | 20 | 55 | Fictional Example |
| 3b | 2-Amino-5-(4-methoxyphenyl) | 20 | 42 | Fictional Example |
| 3c | 2-Amino-5-(4-nitrophenyl) | 20 | 68 | Fictional Example |
| Indomethacin | Standard Drug | 10 | 75 | Fictional Example |
Note: The data in this table is illustrative and based on typical findings in the literature for substituted oxazoles. Actual values may vary between studies.
Antimicrobial Activity
The antimicrobial efficacy of substituted oxazoles is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4a | 2-(4-Fluorophenyl)-5-nitro | 8 | 16 | 32 | Fictional Example |
| 4b | 2-(4-Bromophenyl)-5-nitro | 4 | 8 | 16 | Fictional Example |
| 4c | 2-(4-Iodophenyl)-5-nitro | 2 | 4 | 8 | Fictional Example |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A | Fictional Example |
| Fluconazole | Standard Drug | N/A | N/A | 2 | Fictional Example |
Note: The data in this table is illustrative and based on typical findings in the literature for substituted oxazoles. Actual values may vary between studies.
Signaling Pathways and Mechanisms of Action
Substituted oxazoles exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, inflammation, and microbial growth. Two prominent mechanisms for the anticancer activity of oxazole derivatives are the inhibition of STAT3 signaling and the disruption of microtubule polymerization.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and metastasis. Some oxazole-based compounds have been identified as potent STAT3 inhibitors.[1] They can disrupt the STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several oxazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of substituted oxazole carbaldehydes.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel substituted oxazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted oxazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Dosing: Administer the substituted oxazole derivatives orally or intraperitoneally to rats.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial two-fold dilutions of the substituted oxazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
Safety Operating Guide
Prudent Disposal of 2,4-Dimethyloxazole-5-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,4-Dimethyloxazole-5-carbaldehyde (CAS No. 69062-86-8). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.
Hazard Profile and Safety Precautions
Due to the lack of specific toxicological data, this compound should be handled as a substance with potential hazards. Based on analogous chemical structures, potential risks may include skin, eye, and respiratory irritation. Some related compounds also exhibit aquatic toxicity.[2][3]
Always handle this compound within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure regulatory compliance and safety.
-
Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.[4]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[4]
-
-
Waste Containerization:
-
Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Temporary Storage:
-
Designated Area: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to place waste containers in secondary containment to prevent the spread of material in case of a leak.[4]
-
-
Disposal:
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional procedures for waste collection and documentation.
-
Licensed Disposal Company: The disposal must be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.
-
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate action is critical.
| Scenario | Procedure |
| Small Spill | For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[4] Decontaminate the spill area with an appropriate solvent followed by soap and water. Collect all cleaning materials as hazardous waste. Report the spill to your EHS department. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
